molecular formula C15H15NO3 B500674 2,4-dimethoxy-N-phenylbenzamide CAS No. 1718-94-1

2,4-dimethoxy-N-phenylbenzamide

Numéro de catalogue: B500674
Numéro CAS: 1718-94-1
Poids moléculaire: 257.28g/mol
Clé InChI: CXECYLDSUKZKNF-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-phenylbenzamide is a chemical compound of significant interest in scientific research, belonging to the class of N-phenylbenzamide derivatives. This family of compounds has demonstrated a wide spectrum of promising biological activities in preliminary studies, suggesting potential for various research avenues. It is supplied exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any personal applications. Researchers are investigating this class of compounds for its potential in several fields. Studies on structurally similar N-phenylbenzamides have shown them to be valuable scaffolds in medicinal chemistry, exhibiting antiviral activity against enterovirus 71 (EV71) and Hepatitis C virus (HCV) in vitro . Furthermore, certain benzamide analogs have displayed potent antischistosomal activity against the Schistosoma mansoni flatworm, highlighting their potential in parasitology research . Another key area of investigation is in dermatology and pigmentation studies. A closely related compound, 2,6-dimethoxy-N-phenylbenzamide, was found to attenuate ultraviolet B-induced hyperpigmentation in a skin model, with a mechanism that appears to involve the catalyzation of the dopachrome transformation in the melanin synthesis pathway rather than direct tyrosinase inhibition . Additionally, N-phenylbenzamide derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments, indicating applications in materials science . The presence of dimethoxy substituents on the benzamide ring may influence the compound's electronic properties and binding affinity to biological targets, making it a subject of ongoing research in chemical biology and drug discovery.

Propriétés

Numéro CAS

1718-94-1

Formule moléculaire

C15H15NO3

Poids moléculaire

257.28g/mol

Nom IUPAC

2,4-dimethoxy-N-phenylbenzamide

InChI

InChI=1S/C15H15NO3/c1-18-12-8-9-13(14(10-12)19-2)15(17)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)

Clé InChI

CXECYLDSUKZKNF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OC

SMILES canonique

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OC

Origine du produit

United States
Foundational & Exploratory

Pharmacophore modeling of dimethoxy-substituted benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for D2 Receptor Antagonist Optimization

Executive Summary

This guide details the construction of high-fidelity pharmacophore models for dimethoxy-substituted benzamide derivatives , a scaffold central to antipsychotic drug discovery (e.g., substituted benzamides like sulpiride, raclopride, and itopride).

Unlike generic modeling guides, this document focuses on the "Methoxy Lock" —a critical conformational constraint driven by intramolecular hydrogen bonding (IMHB)—and how to translate this quantum mechanical feature into predictive 3D-QSAR and docking protocols.

Part 1: The Structural Core – The "Methoxy Lock"

The success of pharmacophore modeling for this class depends on correctly defining the bioactive conformation. You cannot rely on standard energy minimization algorithms (like MMFF94) without manual intervention, as they often fail to capture the subtle electronic effects of ortho-methoxy substitutions.

1.1 The Conformational Mechanism

In 2-methoxy or 2,3-dimethoxybenzamides, the ortho-methoxy group functions as a conformational anchor. Gas-phase electron diffraction and ab initio calculations confirm that the amide hydrogen forms a strong Intramolecular Hydrogen Bond (IMHB) with the methoxy oxygen [1].

  • Effect: This locks the benzamide moiety into a planar or near-planar conformation (pseudo-six-membered ring).

  • Modeling Consequence: If your pharmacophore generation allows free rotation of the amide bond (torsion angle

    
     90° relative to the ring), your model is physically invalid for D2 receptor binding. The bioactive conformation requires coplanarity (torsion 
    
    
    
    0°).
1.2 Pharmacophore Feature Mapping

For a typical high-affinity D2 antagonist (e.g., FLB 457 analogs), the pharmacophore consists of four essential features arranged in a specific spatial topology:

  • Positive Ionizable (PI): The tertiary amine in the pyrrolidine or ethyl-amine side chain. This forms a critical salt bridge with Asp114 (in D2R).

  • Hydrogen Bond Donor (HBD) / Acceptor (HBA): The amide linker. Note that while the NH is involved in IMHB, the Carbonyl (C=O) acts as a potent H-bond acceptor for Ser193 or Ser197 .

  • Aromatic Ring (AR): The benzene core, engaging in

    
    -
    
    
    
    interactions (often T-shaped) with Phe198 or Trp residues.
  • Hydrophobic/Steric Volumes (HY): The dimethoxy groups (2,3-pattern). The 3-methoxy group provides bulk that fits into a hydrophobic sub-pocket, enhancing selectivity over other GPCRs.

Part 2: Ligand-Based Modeling Protocol (3D-QSAR)

This protocol utilizes Comparative Molecular Field Analysis (CoMFA) principles to correlate steric/electrostatic fields with biological activity (


).
2.1 Dataset Curation & Alignment

Objective: Minimize RMSD of the common substructure while preserving the "Methoxy Lock."

  • Template Selection: Choose the most rigid, high-affinity analogue (e.g., Raclopride or FLB 457) as the alignment template.

  • Conformational Search: Perform a systematic search. Crucial Step: Apply a distance constraint of 1.8–2.2 Å between the Amide-H and Ortho-Methoxy-O during minimization to enforce the bioactive conformation.

  • Alignment Rule: Align molecules based on the Benzene Ring and the Amide Carbonyl atoms. Do not align the flexible amine tail strictly atom-by-atom; allow the basic nitrogen to align based on field fit or pharmacophore feature overlap.

2.2 Field Calculation Setup
  • Probe Atom:

    
     Carbon (+1.0 charge) for steric and electrostatic fields.
    
  • Grid Spacing: 2.0 Å (standard) or 1.0 Å (fine).

  • Dielectric Constant: Distance-dependent (

    
    ) to mimic the cellular environment.
    
2.3 Validation Metrics (Self-Validating System)

A robust model must meet these statistical thresholds:

  • 
     (Leave-One-Out Cross-Validation):  > 0.5 (Indicates internal consistency).
    
  • 
     (Test Set):  > 0.6 (Indicates external predictive power).
    
  • Standard Error of Prediction (SEP): Must be significantly lower than the activity range of the dataset.

Part 3: Structure-Based Integration (Docking & MD)

To validate the ligand-based hypothesis, you must cross-reference with the physical receptor structure.

3.1 Receptor Preparation
  • Target: Dopamine D2 Receptor (PDB ID: 6CM4 - Risperidone complex is a suitable surrogate).

  • Protocol:

    • Remove the fusion partner (BRIL) and non-essential waters.

    • Protonation: Protonate Asp114 (crucial for salt bridge) and Histidine residues based on pKa at pH 7.4.

    • Membrane Embedding: For Molecular Dynamics (MD), embed the protein in a POPC lipid bilayer to stabilize the transmembrane helices.

3.2 Dynamic Pharmacophore Validation (MD)

Static docking is insufficient for benzamides due to the flexibility of the extracellular loops.

  • Run a 50–100 ns MD simulation of the Ligand-Receptor complex.

  • Trajectory Analysis: Monitor the distance between the Ligand Amine and Asp114. It should remain stable (< 3.5 Å).

  • Water Bridges: Observe if stable water molecules bridge the dimethoxy oxygen atoms to residues like Ser193 . This validates the "Hydrophobic/Steric" pharmacophore feature as having an enthalpic H-bond component.

Part 4: Visualization of Workflows
Diagram 1: The "Methoxy Lock" & Pharmacophore Map

This diagram illustrates the intramolecular constraint and the resulting pharmacophore features.

PharmacophoreMap BenzamideCore Benzamide Scaffold (Planar Core) MethoxyGroup 2-Methoxy Group (Ortho Position) BenzamideCore->MethoxyGroup AmideH Amide Hydrogen (Donor) BenzamideCore->AmideH Feature_PI Feature: Positive Ionizable (Interacts w/ Asp114) BenzamideCore->Feature_PI Linked via Flexible Chain Feature_AR Feature: Aromatic Ring (Pi-Pi Stacking) BenzamideCore->Feature_AR Feature_HBA Feature: H-Bond Acceptor (Carbonyl -> Ser193) BenzamideCore->Feature_HBA IMHB Intramolecular H-Bond (The 'Lock') MethoxyGroup->IMHB Accepts AmideH->IMHB Donates IMHB->BenzamideCore Enforces Planarity

Caption: The "Methoxy Lock" mechanism stabilizing the bioactive conformation and spatial arrangement of pharmacophore features.

Diagram 2: Integrated Modeling Workflow

A step-by-step logic flow for generating and validating the model.

ModelingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Ligand-Based cluster_2 Phase 3: Structure-Based Data Dataset Curation (Dimethoxy Benzamides) Conform Conformational Search (Constraint: H...O < 2.2Å) Data->Conform Align Structural Alignment (Benzene + Amide) Conform->Align CoMFA 3D-QSAR (CoMFA) Field Calculation Align->CoMFA Stats Statistical Validation (q² > 0.5) CoMFA->Stats Docking Molecular Docking (Target: D2R / 6CM4) Stats->Docking Select Best Model MD MD Simulation (Stability Check) Docking->MD MD->Align Refine Alignment (Feedback Loop)

Caption: Integrated workflow combining Ligand-Based QSAR with Structure-Based validation loops.

Data Presentation: Key Interaction Metrics

The following table summarizes the critical interaction points derived from consensus pharmacophore modeling of dimethoxy-benzamides (e.g., FLB 457) docking into the D2 Receptor.

Pharmacophore FeatureChemical MoietyD2 Receptor ResidueInteraction TypeDistance Constraint (Å)
Positive Ionizable Protonated Nitrogen (Pyrrolidine/Ethyl)Asp114 (TM3)Salt Bridge / Electrostatic2.8 – 3.2
H-Bond Acceptor Amide Carbonyl (C=O)Ser193 (TM5)Hydrogen Bond2.5 – 3.0
Aromatic Ring Benzene CorePhe198 (TM5)T-shaped

-stacking
4.5 – 5.5 (Centroid)
Hydrophobic 2,3-Dimethoxy groupsVal115 , Trp386 Hydrophobic Packing< 4.0
H-Bond Donor Amide N-HMethoxy Oxygen Intramolecular 1.8 – 2.2
References
  • Aarset, K., Page, E. M., & Rice, D. A. (2013). Hydrogen bonding in the gas-phase: the molecular structures of 2-hydroxybenzamide and 2-methoxybenzamide. The Journal of Physical Chemistry A, 117(14), 3034–3040.[1] Link

  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 35(13), 2355–2363. Link

  • Ek, M., et al. (2011). Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics.[2][3] International Journal of Molecular Sciences, 12(2), 1196–1215.[3] Link

  • Wang, X., et al. (2019). The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences, 20(18), 4568. Link

  • Kaserer, T., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.[4][5] Molecules, 27(14), 4440. Link

Sources

N-Phenylbenzamide Analogs: A Comprehensive Technical Guide to Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The N-phenylbenzamide scaffold, characterized by a central amide linkage between two aromatic rings, represents a cornerstone in modern medicinal chemistry and materials science. Its rigid, yet conformationally adaptable structure provides an ideal framework for molecular recognition, allowing for precise interactions with a multitude of biological targets and material interfaces. This guide offers an in-depth exploration of N-phenylbenzamide analogs, moving beyond a mere catalog of compounds to provide a foundational understanding of their synthesis, a detailed review of their diverse applications, and a forward-looking perspective on their potential. We will delve into the causal relationships between molecular structure and function, supported by field-proven experimental protocols and authoritative references, to empower researchers, scientists, and drug development professionals in their pursuit of innovation.

The N-Phenylbenzamide Core: Synthesis and Derivatization

The synthetic accessibility of the N-phenylbenzamide core is a primary driver of its widespread investigation. The most fundamental approach involves the acylation of an aniline derivative with a benzoyl chloride derivative, often under Schotten-Baumann conditions. However, a variety of modern synthetic strategies have been developed to improve yields, expand substrate scope, and facilitate more complex derivatizations.

One particularly efficient method is the one-pot, multi-component reaction (MCR), which allows for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. For example, imidazole-based N-phenylbenzamide derivatives with potent anticancer activity have been synthesized efficiently using a one-pot, three-component reaction of a phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile.[1][2][3] This approach provides a series of N-phenylbenzamide derivatives in high yields (80-85%) within a short reaction time (2-4 hours).[1][2][3]

Other common synthetic strategies include using coupling reagents like N,N′-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between a benzoic acid and an aniline derivative.[4][5][6]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of N-phenylbenzamide analogs, highlighting key reaction pathways.

G cluster_0 Starting Materials cluster_1 Activation/Coupling Benzoic Acid Derivative Benzoic Acid Derivative Acid Chloride Formation (e.g., SOCl2) Acid Chloride Formation (e.g., SOCl2) Benzoic Acid Derivative->Acid Chloride Formation (e.g., SOCl2) Amide Coupling (e.g., DIC/HOBt) Amide Coupling (e.g., DIC/HOBt) Benzoic Acid Derivative->Amide Coupling (e.g., DIC/HOBt) Aniline Derivative Aniline Derivative Aniline Derivative->Amide Coupling (e.g., DIC/HOBt) Final Product N-Phenylbenzamide Analog Aniline Derivative->Final Product Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Final Product Schotten-Baumann Acid Chloride Formation (e.g., SOCl2)->Benzoyl Chloride Amide Coupling (e.g., DIC/HOBt)->Final Product Multi-Component Reaction Multi-Component Reaction Multi-Component Reaction->Final Product Starting Materials_MCR Multiple Simple Precursors Starting Materials_MCR->Multi-Component Reaction

Caption: Generalized synthetic routes to N-phenylbenzamide analogs.

Therapeutic Applications: A Scaffold of Versatility

The true power of the N-phenylbenzamide scaffold lies in its remarkable versatility as a pharmacophore. By modifying the substitution patterns on either phenyl ring, chemists can fine-tune the molecule's electronic properties, lipophilicity, and steric profile to target a wide array of biological macromolecules with high specificity and potency.

Anticancer Agents

N-phenylbenzamide analogs have emerged as a significant class of potential anticancer agents, acting through various mechanisms.

  • Enzyme Inhibition: A notable example is the inhibition of ABL1 kinase. Imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[1][3] Molecular dynamic simulations suggest that active derivatives form stable complexes with the ABL1 kinase protein, a key player in cell proliferation and differentiation.[1][3]

  • Tubulin Polymerization Inhibition: Certain N-substituted benzamides, particularly those with di-iodination on the N-phenyl ring, are hypothesized to act as inhibitors of tubulin polymerization.[7] This disruption of microtubule dynamics is a clinically validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[7]

  • Dual Topo I and COX-2 Inhibition: Some N-phenyl-2-(aniline) benzamide analogs have been developed as dual inhibitors of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), both of which are important targets in colon cancer therapy.[8] Improving the solubility of these compounds, for instance by forming a hydrochloride salt, has been shown to enhance their anti-tumor activity in vitro.[8]

Illustrative Signaling Pathway: ABL1 Kinase Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase ABL1 Kinase ABL1 Kinase Receptor Tyrosine Kinase->ABL1 Kinase Activation Downstream Signaling Downstream Signaling (e.g., Ras/MAPK) ABL1 Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition of Inhibitor N-Phenylbenzamide Analog Inhibitor->ABL1 Kinase Inhibition

Caption: Inhibition of the ABL1 kinase pathway by N-phenylbenzamide analogs.

Table 1: Anticancer Activity of Representative N-Phenylbenzamide Analogs

Compound IDStructure / Key FeaturesTarget Cancer Cell LineIC50 (µM)Reference
4f Imidazole-based, fluorine substitutionA549 (Lung)7.5[1][3]
HeLa (Cervical)9.3[1][3]
MCF-7 (Breast)8.9[1][3]
4e Imidazole-based, para-methoxy groupA549 (Lung)8.9[3]
HeLa (Cervical)11.1[3]
MCF-7 (Breast)9.2[3]
N53·HCl N-phenyl-2-(aniline) benzamide HCl saltHT29 (Colon)2.95[8]
RKO (Colon)7.99[8]
HCT116 (Colon)10.94[8]
3c N-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamideA549 (Lung)10.88 µg/mL[9]
Antiviral Agents

The N-phenylbenzamide scaffold has also been successfully exploited to develop potent antiviral agents.

  • Enterovirus 71 (EV71) Inhibitors: A series of novel N-phenylbenzamide derivatives have been synthesized and shown to be active against EV71, a major causative agent of hand, foot, and mouth disease.[4][6] Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was identified as a promising lead, exhibiting IC50 values in the low micromolar range against several EV71 strains with low cytotoxicity.[4][6]

  • Hepatitis C Virus (HCV) Inhibitors: Research has also identified N-phenylbenzamide analogs with considerable anti-HCV activity.[5]

Table 2: Antiviral Activity of a Lead N-Phenylbenzamide Analog

Compound IDVirus StrainIC50 (µM)TC50 (µM)Selectivity Index (SI)Reference
1e EV71 (several strains)5.7 - 12.0620>51[4]
Antimicrobial and Antiparasitic Agents
  • Antibacterial Activity: Various N-benzamide derivatives have been synthesized and tested for their antibacterial properties.[10] For example, compound 5a (4-hydroxy-N-phenylbenzamide) showed excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 and 3.12 µg/mL, respectively.[10]

  • Antiparasitic Activity: The scaffold is particularly effective against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.[11][12] These compounds are thought to function as DNA minor groove binders, targeting the AT-rich mitochondrial (kinetoplast) DNA of the parasites.[11][12] This interaction disrupts essential DNA functions, leading to parasite death.[11][12]

Other Notable Therapeutic Applications

The pharmacological potential of this scaffold extends to numerous other areas:

  • Mitochondrial Permeability Transition Pore (PTP) Inhibitors: N-phenylbenzamides have been identified as potent inhibitors of the PTP, a channel whose persistent opening leads to mitochondrial dysfunction.[13] Compound 4 (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide) showed an EC50 of 280 nM in a mitochondrial swelling assay.[13]

  • Xanthine Oxidase (XO) Inhibitors: N-phenyl aromatic amides are a promising class of XO inhibitors for the treatment of hyperuricemia.[14] Compound 12r was identified as a highly potent inhibitor with an IC50 of 0.028 µM.[14]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: An N-substituted aminobenzamide scaffold has been established as a valid framework for inhibiting the DPP-IV enzyme, a key target in managing type 2 diabetes.[15]

  • Cholinesterase Inhibitors: Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing potential for the treatment of Alzheimer's disease.[16]

  • Anticonvulsants: Certain 4-nitro-N-phenylbenzamides have demonstrated significant anticonvulsant properties in animal models.[17][18]

Applications in Materials Science

Beyond pharmacology, the structural and electronic properties of N-phenylbenzamide derivatives make them suitable for applications in materials science.

  • Corrosion Inhibitors: N-phenylbenzamide derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments.[19] They adsorb strongly and spontaneously onto the metal surface, forming a protective barrier. Studies have shown that electron-releasing substituents (like -OCH3) enhance inhibition efficiency, while electron-withdrawing groups (-NO2) decrease it.[19]

  • Molecular Electronics: The inherent asymmetry and tunable electronic properties of the scaffold make it a candidate for molecular rectifiers (diodes). Computational and experimental studies have examined structure-function relationships in N-phenylbenzamide derivatives for single-molecule rectification, finding that functionalization with electron-donating groups can enhance both conductance and rectification.[20]

Structure-Activity Relationships (SAR): A Summary

The extensive research into N-phenylbenzamide analogs has revealed key structure-activity relationships that guide the design of new, more potent compounds.

Sources

Toxicity profile and safety data for 2,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity Profile and Safety Assessment of 2,4-dimethoxy-N-phenylbenzamide

Authored by: A Senior Application Scientist

Publication Date: February 21, 2026

Abstract

This technical guide addresses the toxicological profile of 2,4-dimethoxy-N-phenylbenzamide, a compound for which public safety and toxicity data are notably scarce. Recognizing this critical information gap, this document deviates from a standard data summary. Instead, it serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a systematic, multi-tiered strategy to thoroughly characterize the compound's safety profile. By integrating in silico predictive methods with established in vitro and in vivo assays, primarily based on Organisation for Economic Co-operation and Development (OECD) guidelines, this guide provides the scientific rationale and detailed protocols necessary for a robust toxicological evaluation. The objective is to establish a foundational understanding of the potential hazards and to generate the requisite data for informed risk assessment and regulatory consideration.

Introduction: The Data Gap for 2,4-dimethoxy-N-phenylbenzamide

2,4-dimethoxy-N-phenylbenzamide belongs to the N-phenylbenzamide class of compounds, a scaffold known to possess a wide range of biological activities, including potential therapeutic applications as antimicrobial, anti-inflammatory, and antiprotozoal agents.[1] Despite the interest in this chemical family, 2,4-dimethoxy-N-phenylbenzamide itself remains poorly characterized from a toxicological standpoint. A thorough review of scientific literature and chemical safety databases reveals a significant absence of empirical data on its potential adverse effects.

This guide is therefore structured as a proactive strategy for safety assessment. The causality behind this approach is rooted in the modern toxicological paradigm: to build a safety profile from the ground up, starting with predictive, non-animal methods and progressing to more complex biological systems only as necessary. This tiered approach, often referred to as a "Weight of Evidence" strategy, is both ethically responsible and scientifically rigorous. It ensures that animal use is minimized while maximizing the acquisition of decision-critical data.

Chemical Identity

To initiate any toxicological assessment, a clear identification of the test substance is paramount.

PropertyValueSource
Compound Name 2,4-dimethoxy-N-phenylbenzamideN/A
CAS Number Not assigned / Not readily availableN/A
Molecular Formula C₁₅H₁₅NO₃N/A
Molecular Weight 257.29 g/mol N/A
Chemical Structure (Image of chemical structure)N/A

Note: The lack of a readily available CAS number underscores the compound's novelty and the corresponding data gap.

Tier 1: In Silico & Computational Assessment

The initial step in a modern safety assessment is to leverage computational tools to predict potential toxicities. These methods are rapid, cost-effective, and provide crucial guidance for subsequent experimental designs without the use of animals.

Rationale and Causality

In silico models use algorithms derived from large datasets of known chemical structures and their associated toxicological properties. By analyzing the structural fragments and physicochemical properties of 2,4-dimethoxy-N-phenylbenzamide, these models can predict its likely behavior in biological systems. This approach allows for early identification of potential "red flags," such as mutagenicity or organ toxicity, which can then be prioritized for definitive experimental testing.[2][3]

Proposed In Silico Workflow

cluster_workflow In Silico Toxicity Prediction Workflow start Input: 2,4-dimethoxy-N-phenylbenzamide (SMILES/Structure) qsar QSAR Modeling (e.g., ProTox-II, SwissADME) start->qsar Analyze Structure admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) qsar->admet Calculate Properties endpoints Predict Key Endpoints: - Mutagenicity (Ames) - Carcinogenicity - Organ Toxicity (e.g., Hepatotoxicity) - Endocrine Disruption admet->endpoints report Generate Hazard Profile Report endpoints->report Summarize Findings decision Decision Point: Guide In Vitro Assay Selection report->decision Inform Next Steps

Caption: In Silico workflow for initial hazard identification.

Experimental Protocol: In Silico Toxicity Prediction
  • Obtain a high-quality 2D or 3D structure file for 2,4-dimethoxy-N-phenylbenzamide (e.g., MOL, SDF, or SMILES string).

  • Utilize a battery of validated computational models. Recommended platforms include:

    • ProTox-II: Predicts various toxicity endpoints, including LD50, organ toxicity, and toxicological pathways.[3]

    • SwissADME: Evaluates pharmacokinetic properties, drug-likeness, and potential for adverse effects.[2]

    • DEREK Nexus (Lhasa Limited): A knowledge-based system that predicts toxicity based on structural alerts.

  • Execute predictions for key toxicological endpoints:

    • Genotoxicity: Bacterial mutagenicity (Ames test).

    • Carcinogenicity.

    • Organ-specific toxicity: Focus on hepatotoxicity and cardiotoxicity as common liabilities.

    • Endocrine activity.

  • Analyze the output: Consolidate the predictions into a preliminary hazard report. Identify any structural alerts or predictions of high toxicity that warrant immediate experimental investigation.

Tier 2: In Vitro Toxicological Assessment

Based on the in silico predictions and as a fundamental component of any safety assessment, a battery of in vitro tests is required. These assays provide the first empirical data on the compound's interaction with biological systems at the cellular level.

Rationale for a Tiered In Vitro Approach

The causality behind this tier is to screen for fundamental mechanisms of toxicity—specifically cytotoxicity and genotoxicity—early in the assessment process.

  • Cytotoxicity assays determine the concentration range at which the compound causes cell death. This information is critical for dose selection in subsequent, more complex assays and provides a baseline measure of potency.[4][5]

  • Genotoxicity assays are a regulatory requirement designed to detect compounds that can induce mutations or chromosomal damage, which are linked to cancer and heritable diseases.[6] A standard battery of tests is used to cover different types of genetic damage.

In Vitro Testing Workflow

cluster_invitro Tiered In Vitro Genotoxicity Workflow start Start: In Vitro Assessment cytotox Cytotoxicity Assay (e.g., Neutral Red Uptake) Determine IC50 start->cytotox Establish Dose Range ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) cytotox->ames Inform Dosing result_ames Ames Result ames->result_ames gene_mut In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT - OECD 476) clasto In Vitro Micronucleus Test (OECD 487) gene_mut->clasto result_mammalian Mammalian Genotox Results clasto->result_mammalian result_ames->gene_mut Negative end Genotoxicity Profile Established result_ames->end Positive (Consider Weight of Evidence) result_mammalian->end Consolidate Data

Caption: A standard workflow for in vitro genotoxicity testing.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test is a cornerstone of genotoxicity screening, designed to detect point mutations.[7][8]

  • Strains: Utilize a minimum of five strains of bacteria, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)).[9]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital-induced rat liver S9 fraction) to mimic mammalian metabolism.

  • Methodology: The plate incorporation method or the pre-incubation method can be used.[10]

    • The test compound, at a range of at least five concentrations, is combined with the bacterial tester strain and, in the relevant arm, the S9 mix.

    • This mixture is plated onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

  • Positive Result Criteria: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

Experimental Protocol: In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This assay detects gene mutations in cultured mammalian cells.[11][12][13]

  • Cell Lines: Use an appropriate cell line, such as L5178Y mouse lymphoma cells or CHO cells.[14]

  • Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 metabolic activation system.

  • Exposure: Treat cell cultures with at least four analyzable concentrations of 2,4-dimethoxy-N-phenylbenzamide for a short duration (e.g., 3-6 hours).[13]

  • Phenotypic Expression: After treatment, wash the cells and culture them for a period sufficient to allow for the expression of the mutant phenotype (typically 7-9 days).[12]

  • Mutant Selection: Culture the cells in a selective medium (e.g., containing 6-thioguanine for the HPRT assay) to isolate and quantify mutant colonies.

  • Endpoint: Calculate the mutant frequency by comparing the number of mutant colonies to the number of viable cells.

  • Positive Result Criteria: A compound is considered mutagenic if it causes a concentration-dependent increase in mutant frequency or a reproducible and significant increase at one or more concentrations.

Tier 3: In Vivo Toxicological Assessment

Should in vitro results or the intended use of the compound necessitate further investigation, a tiered in vivo assessment is performed. The principles of the 3Rs (Replacement, Reduction, Refinement) are paramount, and study designs are selected to maximize data return while minimizing animal usage.

Rationale and Causality

In vivo studies are essential for understanding the systemic effects of a compound, including its toxicokinetics (ADME) and its potential to cause toxicity in a whole organism. An acute toxicity study provides initial information on the doses that cause overt toxicity and mortality, which is crucial for hazard classification and for designing longer-term studies.[15] A repeated-dose study, such as a 28-day study, provides invaluable information on target organ toxicity and helps establish a No-Observed-Adverse-Effect Level (NOAEL).[16][17]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is a refined alternative to the classical LD50 test, designed to yield hazard classification information with fewer animals and reduced suffering.[18][19]

  • Species: Use a single sex (typically female, as they are often more sensitive) of a standard rodent species (e.g., Wistar or Sprague-Dawley rat).[18]

  • Sighting Study: A preliminary sighting study is conducted to identify the appropriate starting dose for the main study. This involves dosing single animals in a stepwise manner.

  • Main Study:

    • Groups of animals (typically 5 per group) are dosed at one of the fixed dose levels: 5, 50, 300, or 2000 mg/kg body weight.[18]

    • The substance is administered orally via gavage as a single dose.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Endpoint: The primary endpoints are mortality and evidence of substance-related toxicity. The results allow for classification of the substance into a GHS hazard category.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated exposure.[16][20][21][22]

  • Species: Use a rodent species, typically the rat.

  • Dose Groups: Administer 2,4-dimethoxy-N-phenylbenzamide daily via oral gavage to at least three dose groups of animals (e.g., 5 males and 5 females per group) for 28 consecutive days. A concurrent control group receives the vehicle only.

  • Dose Selection: The highest dose should induce toxic effects but not significant mortality. Lower doses are selected to establish a dose-response relationship and determine the NOAEL.

  • Observations: Conduct daily clinical observations. Monitor body weight and food/water consumption weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology: Conduct a full gross necropsy on all animals. Collect and preserve a comprehensive list of organs and tissues for histopathological examination.

  • Endpoint: The key endpoints are the identification of target organs of toxicity, the characterization of the dose-response relationship, and the determination of the NOAEL.

Conclusion and Path Forward

The toxicological assessment of a novel compound like 2,4-dimethoxy-N-phenylbenzamide, for which no public safety data exists, must be approached systematically and ethically. The multi-tiered strategy outlined in this guide—progressing from in silico prediction to in vitro screening and, if necessary, to targeted in vivo studies—represents the current best practice in the field. This approach ensures that a robust, evidence-based safety profile is constructed, providing the critical data needed for informed decision-making by researchers, drug developers, and regulatory agencies. Each step is designed to build upon the last, creating a self-validating system where the causality of experimental choices is clear and scientifically defensible.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. OECD Publishing.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144.
  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
  • Policy Commons. (n.d.).
  • Nucro-Technics. (2025). OECD 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene.
  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Eurofins Australia. (2024).
  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies.
  • Enamine. (n.d.).
  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008).
  • IVAMI. (n.d.). Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016).
  • Labcorp. (n.d.). OECD 407/OCSPP 870.
  • JRF Global. (n.d.).
  • Slideshare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf.
  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • Analytice. (2021). Reverse mutation test on bacteria according to OECD 471.
  • Liu, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3638-3652.
  • Hakura, A., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38(1), 15.
  • OECD. (2010).
  • Zilifdar, F., et al. (2018). P201. GENOTOXIC PROPERTIES OF SOME N-PHENYLBENZAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Turkish Journal of Occupational / Environmental Medicine and Safety, 2(1).
  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay.
  • OECD. (2018). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing.
  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • OECD. (2025). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing.
  • Roman, R., et al. (2023).
  • Raducka, A., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. International Journal of Molecular Sciences, 23(22), 14389.
  • Khare, D., et al. (2022). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 74, 128919.
  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Publishing.
  • RE-Place. (2014). OECD Test Guideline 487.
  • Ighilahriz, K., et al. (2025). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives.
  • Roman, R., et al. (2023).
  • Rahman, M., et al. (2025). A combined in silico and MD simulation approach to discover novel LpxC inhibitors targeting multiple drug resistant Pseudomonas aeruginosa. Scientific Reports, 15(1), 1-18.
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The Pharmacophore of 2,4-Dimethoxy-N-phenylbenzamide: A Scaffold for Multitarget Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the research history and developmental trajectory of 2,4-dimethoxy-N-phenylbenzamide , a privileged structural motif in medicinal chemistry. While not a single marketed drug itself, this scaffold serves as a critical pharmacophore in the development of tubulin polymerization inhibitors, antifungal agents, and treatments for neglected tropical diseases. This guide synthesizes the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways that make this benzanilide core a versatile tool in modern drug discovery.

Part 1: Structural Significance & Historical Context

The "Privileged Structure" Concept

The 2,4-dimethoxy-N-phenylbenzamide moiety acts as a privileged structure —a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its history is inextricably linked to the search for synthetic alternatives to natural antimitotic agents.

  • The Colchicine Connection: The 2,4-dimethoxy substitution pattern on the benzamide ring mimics the A-ring of colchicine and combretastatin A-4 (CA-4) . Historically, researchers discovered that maintaining the methoxy substitution pattern while replacing the unstable cis-stilbene bridge of combretastatins with a rigid amide linker (benzamide) improved chemical stability without sacrificing biological affinity for the colchicine binding site (CBS) on

    
    -tubulin.
    
  • Evolution of Research:

    • Phase I (1990s): Identification of simple benzamides as fungicides.

    • Phase II (2000s-2010s): Optimization of the scaffold as a tubulin destabilizer for oncology.

    • Phase III (2020s-Present): Expansion into anti-parasitic (Schistosomiasis) and anti-inflammatory domains.

Part 2: Core Application – Oncology & Tubulin Inhibition

The most extensive body of research regarding this scaffold focuses on its ability to arrest cell division by disrupting microtubule dynamics.

Mechanism of Action: The Colchicine Binding Site (CBS)

The 2,4-dimethoxy-N-phenylbenzamide core functions as a Microtubule Destabilizing Agent (MDA) .

  • Binding: The molecule occupies the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Steric Clash: The 2-methoxy group creates a steric hindrance that prevents the "curved-to-straight" conformational change required for tubulin polymerization.

  • Catastrophe: This inhibition leads to microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.

DOT Diagram: Tubulin Inhibition Pathway

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

TubulinPathway Ligand 2,4-Dimethoxy-N-phenylbenzamide (Scaffold) Tubulin Beta-Tubulin (Colchicine Binding Site) Ligand->Tubulin Binds with high affinity Complex Ligand-Tubulin Complex (Steric Blockade) Tubulin->Complex Conformational freezing Polymerization Microtubule Polymerization (Inhibited) Complex->Polymerization Prevents assembly Arrest G2/M Phase Cell Cycle Arrest Complex->Arrest Triggers checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase activation

Caption: Mechanistic cascade of 2,4-dimethoxy-N-phenylbenzamide inducing apoptotic cell death via tubulin destabilization.

Quantitative Data: Structure-Activity Relationship (SAR)

The position of the methoxy groups is non-negotiable for high potency.

Substitution PositionBiological Effect (Tubulin Affinity)Mechanistic Explanation
2,4-Dimethoxy (Core) High Potency (IC50 < 50 nM) Optimal steric fit; mimics Colchicine A-ring.
3,4,5-TrimethoxyModerate/High PotencyIncreases solubility but may alter binding angle.
Unsubstituted PhenylLow PotencyLoss of hydrophobic interaction in the CBS pocket.
N-MethylationVariableOften reduces potency due to loss of H-bond donor capability.

Part 3: Synthetic Protocols & Methodology

To ensure reproducibility, we present the standard Acid Chloride Amide Coupling protocol, which is the industry standard for synthesizing this scaffold due to its high yield and operational simplicity.

Protocol: Synthesis of 2,4-Dimethoxy-N-phenylbenzamide Derivatives

Objective: Synthesize the target benzamide from 2,4-dimethoxybenzoic acid and a substituted aniline.

Reagents:

  • 2,4-Dimethoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (3.0 equiv)
    
  • Substituted Aniline (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation (Acyl Chloride Formation):

    • Dissolve 2,4-dimethoxybenzoic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0°C under

      
       atmosphere.
      
    • Reflux for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate excess

      
       under reduced pressure to obtain the crude acid chloride.
      
  • Coupling (Amidation):

    • Re-dissolve the crude acid chloride in anhydrous DCM.

    • In a separate vessel, dissolve the substituted aniline and triethylamine in DCM.

    • Add the aniline solution dropwise to the acid chloride solution at 0°C.

    • Stir at room temperature for 4–12 hours (monitor via TLC).

  • Work-up & Purification:

    • Quench with water. Wash organic layer with 1M

      
       (to remove unreacted amine) and saturated 
      
      
      
      (to remove unreacted acid).
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate).

DOT Diagram: Synthesis Workflow

Synthesis Acid 2,4-Dimethoxybenzoic Acid Inter Acid Chloride Intermediate Acid->Inter Reflux SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Product 2,4-Dimethoxy-N- phenylbenzamide Inter->Product DCM, 0°C -> RT Aniline Substituted Aniline Aniline->Product Base Triethylamine (Base) Base->Product HCl Scavenger

Caption: Chemical synthesis workflow via acid chloride activation.

Part 4: Emerging Therapeutic Areas

Beyond oncology, recent research has repurposed this scaffold for infectious diseases.[1]

Antifungal Activity

Research indicates that N-phenylbenzamide derivatives possess fungicidal activity, particularly against Rhizoctonia solani and Botrytis cinerea.

  • Mechanism: Inhibition of succinate dehydrogenase (SDH), disrupting the fungal respiratory chain.

  • Key Insight: The 2-position substitution (methoxy or isopropoxy) is critical for binding to the quinone-binding site of the SDH complex.

Neglected Tropical Diseases (Schistosomiasis)

Recent screens by the Medicines for Malaria Venture (MMV) identified N-phenylbenzamide derivatives (specifically MMV687807 analogs) as potent antischistosomal agents.[2]

  • Efficacy: Compounds showed rapid tegumental damage to adult Schistosoma mansoni worms.[2]

  • Selectivity: High selectivity index (>100) over mammalian HEK293 cells, suggesting a safe therapeutic window.[2]

Part 5: References

  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[3] European Journal of Medicinal Chemistry.[3]

  • Medicines for Malaria Venture. Pathogen Box: MMV687807 Data Sheet.

  • PubChem. Compound Summary: 2,4-dimethoxy-N-phenylbenzamide.[4] National Library of Medicine.

  • Maji, A., et al. (2023). Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal. Nature.[1] (Contextual reference on antifungal development logic).

  • De Souza, J., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Nature Scientific Reports.

Sources

Predicted metabolic stability of 2,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Metabolic Stability of 2,4-dimethoxy-N-phenylbenzamide

Abstract

Metabolic stability is a critical parameter in drug discovery, dictating a compound's pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.[1] This technical guide provides a comprehensive analysis of the predicted metabolic stability of 2,4-dimethoxy-N-phenylbenzamide, a compound featuring structural motifs common in medicinal chemistry. We will explore its physicochemical properties, predict its primary metabolic pathways based on structural analysis, and provide detailed, field-proven protocols for in vitro assessment using human liver microsomes and hepatocytes. The guide is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, causality, data interpretation, and the regulatory context for such studies. By integrating theoretical predictions with practical experimental workflows, this document serves as a self-validating framework for evaluating the metabolic fate of this and structurally related molecules.

Introduction to Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[2] Drug Metabolism and Pharmacokinetics (DMPK) studies are therefore integral to the drug development process, providing critical insights into a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

The Importance of Predicting Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1][4] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action, low bioavailability, and difficulty in maintaining therapeutic concentrations.[4] Conversely, an excessively stable compound might accumulate, leading to potential toxicity. Early assessment of metabolic stability allows medicinal chemists to:

  • Identify metabolic liabilities and guide Structure-Activity Relationship (SAR) studies to optimize compound design.[5]

  • Rank-order candidate compounds for progression to more complex in vivo studies.[6][7]

  • Predict in vivo hepatic clearance and estimate potential human dosage.[6][8][9]

Key Enzymes in Drug Metabolism

The liver is the primary site of drug metabolism.[7] This process is broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, membrane-bound hemoproteins primarily located in the liver, are the most significant catalysts of Phase I reactions, responsible for metabolizing approximately 70-80% of all drugs in clinical use.[10] Key isoforms include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[10][11]

  • Phase II Metabolism: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional groups on the drug or its Phase I metabolite. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), generally increases the hydrophilicity of the compound, facilitating its excretion.[12]

The U.S. Food and Drug Administration (FDA) provides guidance for industry on the importance of identifying a drug's metabolic profile early in development using both in vitro and in vivo methods.[13][14]

Physicochemical Profile of 2,4-dimethoxy-N-phenylbenzamide

Understanding the fundamental physicochemical properties of a compound is essential as they influence its absorption, distribution, and interaction with metabolic enzymes.

PropertyValueSignificance
Chemical Structure C₁₅H₁₅NO₃Provides the basis for predicting metabolic hotspots.
Molecular Weight 257.28 g/mol Falls within the typical range for small molecule drugs.
logP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting good membrane permeability but also potential for metabolic enzyme interaction.
pKa (Predicted) Amide N-H: ~16-17The amide proton is generally not ionizable under physiological conditions.

Predicted Metabolic Pathways of 2,4-dimethoxy-N-phenylbenzamide

Based on its chemical structure, several metabolic pathways can be predicted for 2,4-dimethoxy-N-phenylbenzamide. The molecule possesses three key structural features prone to metabolic attack: two methoxy groups, an amide linkage, and two aromatic rings.

Predicted Metabolic Hotspots
  • O-Demethylation (Phase I): The two methoxy groups are primary targets for oxidative demethylation by CYP450 enzymes. This reaction would remove a methyl group to form a hydroxylated (phenolic) metabolite and formaldehyde. Demethylation at the 2- or 4-position would yield two distinct monohydroxylated metabolites.

  • Aromatic Hydroxylation (Phase I): The N-phenyl ring and the dimethoxy-substituted phenyl ring are both susceptible to direct hydroxylation by CYPs. This can occur at various positions, leading to several isomeric phenolic metabolites.

  • Amide Hydrolysis (Phase I): The amide bond can be cleaved by hydrolase enzymes (e.g., amidases), although this is often a slower metabolic route for stable amides. This would yield 2,4-dimethoxybenzoic acid and aniline as primary metabolites.

  • Glucuronidation (Phase II): The phenolic metabolites formed from O-demethylation or aromatic hydroxylation are excellent substrates for UGT enzymes, leading to the formation of glucuronide conjugates, which are highly water-soluble and readily excreted.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2,4-dimethoxy-N-phenylbenzamide Metabolite1 O-Demethylated Metabolite (Phenol) Parent->Metabolite1 CYP450 (e.g., CYP3A4, 2D6) Metabolite2 Aromatic Hydroxylated Metabolite (Phenol) Parent->Metabolite2 CYP450 (e.g., CYP1A2, 2C9) Metabolite3 Amide Hydrolysis Products (Acid + Aniline) Parent->Metabolite3 Amidase Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 UGTs Metabolite2->Metabolite4

Caption: Predicted metabolic pathways for 2,4-dimethoxy-N-phenylbenzamide.

Role of Cytochrome P450 Isoforms

While specific enzyme mapping requires dedicated studies, the metabolism of this compound is likely dominated by the major drug-metabolizing CYPs.[11] Given its structure, CYP3A4, the most abundant CYP in the human liver, is a strong candidate for mediating the oxidative reactions. Other isoforms like CYP2D6, CYP2C9, and CYP1A2 could also contribute, particularly to aromatic hydroxylation.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of 2,4-dimethoxy-N-phenylbenzamide, in vitro assays using human liver fractions are the industry standard. These assays measure the rate of disappearance of the parent compound over time.[5]

In Vitro Liver Microsomal Stability Assay

This assay is the workhorse of early DMPK screening. Liver microsomes are subcellular fractions containing the majority of Phase I enzymes, especially the CYPs.[7][15] This makes the assay ideal for assessing Phase I-mediated metabolic clearance.

  • System: Human liver microsomes (HLM) are used because they contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[7] Using a pooled sample from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[15]

  • Cofactor: NADPH is the essential cofactor required by the CYP450 oxidoreductase enzyme to transfer electrons to CYPs, thereby fueling the oxidative metabolic reactions.[15][16] A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.[17]

  • Controls: Positive controls with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance) are included to validate the assay's performance and ensure the enzyme systems are active.[5] Heat-inactivated microsomes serve as a negative control to account for any non-enzymatic degradation.[5]

  • Preparation:

    • Thaw a vial of pooled human liver microsomes (from a commercial supplier) at 37°C.[16] Dilute to a working concentration of 1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[17] Place on ice.

    • Prepare a 2 mM stock solution of the cofactor NADPH in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound (2,4-dimethoxy-N-phenylbenzamide) and positive/negative controls in phosphate buffer. The final DMSO concentration should not exceed 0.5%.[18]

  • Incubation (Pre-warming):

    • In a 96-well plate, add 95 µL of the microsomal suspension to each well.

    • Add 5 µL of the 1 µM test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 5 µL of the 2 mM NADPH stock solution to each well (final concentration: 1 mM NADPH, 0.5 mg/mL protein).[15][17] For the "-NADPH" control wells, add 5 µL of buffer instead.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering compound) to the appropriate wells.[5][6][7] The acetonitrile precipitates the proteins, halting all enzymatic activity.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[4][7]

Workflow cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_analysis Analysis prep_mics Prepare Microsome Suspension (0.5 mg/mL) pre_inc Pre-incubate Microsomes + Compound prep_mics->pre_inc prep_cpd Prepare Test Compound (1 µM) prep_cpd->pre_inc prep_nadph Prepare Cofactor (NADPH) initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Data Processing & Calculate t½, Clint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

In Vitro Hepatocyte Stability Assay

While microsomes are excellent for studying Phase I metabolism, they lack the necessary enzymes and cofactors for most Phase II reactions.[6] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[6][9][12] This assay therefore provides a more comprehensive picture of overall hepatic metabolism.

The protocol is similar to the microsomal assay but uses a suspension of cryopreserved primary human hepatocytes.[12][19] The key differences are the use of a cell suspension (e.g., 0.5 million cells/mL) in a specialized incubation medium and often longer incubation times to detect the metabolism of more stable compounds.[9][20]

Data Analysis and Interpretation

The goal of data analysis is to determine the rate at which the test compound is metabolized.[4]

Calculating In Vitro Half-Life (t½) and Intrinsic Clearance (Clint)
  • Plot the Data: For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point. Plot the natural logarithm (ln) of the percent remaining against time.[15]

  • Determine the Slope: The slope of the resulting line from linear regression analysis represents the rate constant of elimination (k).

  • Calculate Half-Life (t½): The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug.[5] It is calculated as:

    • Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) [2][20]

Interpreting Metabolic Stability Data

The calculated t½ and Clint values are used to classify the compound's stability. While classification schemes can vary, a general interpretation is provided below.

Stability CategoryIn Vitro t½ (minutes)In Vitro Clint (µL/min/mg protein)Implication for Drug Development
High > 60< 12Compound is very stable; may have a long in vivo half-life. Low risk of rapid clearance.
Moderate 20 - 6012 - 58Compound shows some metabolism. May be acceptable, but optimization could be considered.
Low < 20> 58Compound is rapidly metabolized. High risk of poor bioavailability and short in vivo half-life.[4] Structural modification is likely required.

Note: The Clint values are derived from the t½ values assuming a standard incubation volume of 200 µL and 0.1 mg of microsomal protein (0.5 mg/mL concentration).

Conclusion

The structural features of 2,4-dimethoxy-N-phenylbenzamide—specifically its methoxy groups and aromatic rings—suggest that it will be a substrate for CYP450-mediated metabolism, primarily via O-demethylation and hydroxylation. The subsequent phenolic metabolites are likely to undergo Phase II conjugation. Based on this analysis, the compound is predicted to have moderate to low metabolic stability.

This prediction must be confirmed empirically. The detailed in vitro protocols provided in this guide for liver microsomal and hepatocyte stability assays offer a robust and industry-standard framework for quantifying the compound's metabolic clearance. The resulting data on half-life and intrinsic clearance will be crucial for making informed decisions in a drug discovery program, either validating the compound for further studies or directing medicinal chemistry efforts to improve its metabolic properties.

References

  • Riley, R. J., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Evotec (Cyprotex). Hepatocyte Stability. Available from: [Link]

  • Patsnap Synapse. (2023). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Evotec (Cyprotex). Microsomal Stability. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Nassar, A. F., et al. (2008). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Available from: [Link]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. Available from: [Link]

  • Drug Discovery News. (2023). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology. Available from: [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Available from: [Link]

  • Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Gümüş, M., et al. (2022). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Medicinal Chemistry Research. Available from: [Link]

  • Turcaud, S., et al. (2021). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. Available from: [Link]

  • Castrignanò, E., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available from: [Link]

  • Kirby, K. A., et al. (2022). Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow. Computational and Structural Biotechnology Journal. Available from: [Link]

  • Chen, J., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. Molecules. Available from: [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Available from: [Link]

  • Hrycay, E. G., & Bandiera, S. M. (2021). Cytochrome P450 and Other Drug-Metabolizing Enzymes As Therapeutic Targets. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available from: [Link]

  • Kumar, S., & Sharma, A. (2018). Plasma Exosomes and Drug Metabolic Cytochrome P450 Enzymes. Journal of Pharmacogenomics & Pharmacoproteomics. Available from: [Link]

Sources

Methodological & Application

Synthesis protocol for 2,4-dimethoxy-N-phenylbenzamide from 2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2,4-dimethoxy-N-phenylbenzamide (also referred to as 2,4-dimethoxybenzanilide) starting from 2,4-dimethoxybenzoic acid .

While various amide coupling strategies exist (e.g., EDC/HOBt, HATU), this guide prioritizes the Acid Chloride Activation Method via Thionyl Chloride (


). This route is selected for its superior scalability, cost-effectiveness, and ability to overcome the steric and electronic deactivation often observed in electron-rich benzoic acid derivatives. The protocol includes critical process parameters (CPPs), safety controls for thionyl chloride handling, and analytical validation standards.

Retrosynthetic Strategy & Reaction Mechanism

The synthesis proceeds through a two-step nucleophilic acyl substitution.

  • Activation: The electron-rich 2,4-dimethoxybenzoic acid is converted to its corresponding acid chloride. The methoxy groups at the 2- and 4-positions are strong electron-donating groups (EDGs). While this increases the electron density of the aromatic ring, it renders the carbonyl carbon slightly less electrophilic than unsubstituted benzoyl chloride. Therefore, complete conversion to the acid chloride using a potent reagent like

    
     is preferred over milder coupling reagents for bulk synthesis.
    
  • Amidation: The acid chloride reacts with aniline (nucleophile) in the presence of a base (acid scavenger) to form the amide bond.

Reaction Scheme (Graphviz)

ReactionScheme SM 2,4-Dimethoxybenzoic Acid Inter 2,4-Dimethoxybenzoyl Chloride (Reactive Intermediate) SM->Inter Activation Reagent1 SOCl2 (Reflux) Reagent1->Inter Product 2,4-Dimethoxy-N-phenylbenzamide Inter->Product Nucleophilic Acyl Substitution Reagent2 Aniline + Et3N (DCM, 0°C) Reagent2->Product

Figure 1: Synthetic pathway via acid chloride activation.

Materials & Equipment

Reagents
ReagentEquiv.RoleGrade
2,4-Dimethoxybenzoic acid 1.0Starting Material>98%
Thionyl Chloride (

)
3.0 - 5.0Activating AgentReagentPlus®
Aniline 1.1NucleophileACS Reagent
Triethylamine (

)
1.5 - 2.0Base (HCl Scavenger)Anhydrous
Dichloromethane (DCM) SolventReaction MediumAnhydrous
Toluene SolventAzeotropic dryingAnhydrous
Equipment
  • Three-neck round-bottom flask (RBF) with reflux condenser.

  • Addition funnel (pressure-equalizing).

  • Inert gas manifold (

    
     or 
    
    
    
    ).[1]
  • Rotary evaporator with vacuum trap (NaOH trap recommended for

    
    /HCl neutralization).
    
  • Ice/Water bath.

Experimental Protocol

Phase 1: Acid Chloride Activation

Objective: Convert carboxylic acid to acid chloride while managing


 and 

off-gassing.
  • Setup: Equip a dry 3-neck RBF with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     inlet).
    
  • Charging: Add 2,4-dimethoxybenzoic acid (1.0 equiv) to the flask.

  • Activation: Add Thionyl Chloride (neat, 3.0–5.0 equiv) carefully.

    • Note: Can be performed with a catalytic amount of DMF (1-2 drops) to form the Vilsmeier reagent in situ, accelerating the reaction, though

      
       reflux is usually sufficient.
      
  • Reflux: Heat the mixture to reflux (approx. 75–80 °C oil bath) for 2–3 hours .

    • Checkpoint: The reaction is complete when gas evolution (

      
      ) ceases and the solution becomes homogeneous.
      
  • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
    .
    
  • Azeotrope: Add anhydrous Toluene (approx. 2-3 volumes) to the residue and re-concentrate. Repeat twice.

    • Why? This ensures complete removal of thionyl chloride, which would otherwise react violently with the aniline in the next step.

  • Result: The residue is crude 2,4-dimethoxybenzoyl chloride . Proceed immediately to Phase 2 (do not store for long periods).

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

Objective: Controlled formation of the amide bond.

  • Preparation: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (5–10 mL per gram of SM).

  • Nucleophile Setup: In a separate flask, dissolve Aniline (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Addition: Transfer the acid chloride solution into the addition funnel. Dropwise add the acid chloride solution to the cold aniline/base mixture over 15–30 minutes.

    • Control: Maintain internal temperature < 5 °C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours .

    • Monitoring: Check by TLC (System: 30% EtOAc/Hexane). The acid chloride spot (which hydrolyzes to acid on the plate) should disappear, and a new less polar amide spot should appear.

Phase 3: Workup & Purification
  • Quench: Dilute reaction mixture with DCM and wash sequentially with:

    • 1N HCl (2x): Removes unreacted aniline and TEA.

    • Sat.

      
       (2x):  Removes unreacted benzoic acid (hydrolyzed acid chloride).
      
    • Brine (1x): Removes residual water.

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
  • Crystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .

    • Protocol: Dissolve in minimum hot EtOAc, add Hexane until turbid, cool slowly to 4 °C.

Workflow Diagram (Graphviz)

Workflow Start Start: 2,4-Dimethoxybenzoic Acid Step1 Add SOCl2 (Neat) Reflux 2-3 hrs Start->Step1 Step2 Evaporate SOCl2 Azeotrope w/ Toluene Step1->Step2 Step3 Dissolve Residue in DCM Step2->Step3 Step4 Add dropwise to Aniline/TEA in DCM at 0°C Step3->Step4 Step5 Wash: 1N HCl -> NaHCO3 -> Brine Step4->Step5 End Recrystallize & Dry (Target Product) Step5->End

Figure 2: Step-by-step experimental workflow.

Analytical Validation

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 150–170 °C (Derivative dependent; verify against specific isomer literature if available, otherwise characterize fully).

  • 1H NMR (DMSO-d6, 400 MHz) Prediction:

    • 
       ~10.0 ppm (s, 1H, NH  amide).[2]
      
    • 
       ~7.8 ppm (d, 1H, H-6 on benzoyl ring).
      
    • 
       ~7.6 ppm (d, 2H, ortho-aniline protons).[2]
      
    • 
       ~7.3 ppm (t, 2H, meta-aniline protons).
      
    • 
       ~6.6 ppm (m, 2H, H-3/H-5 on benzoyl ring).
      
    • 
       ~3.85 ppm (s, 3H, OMe ).
      
    • 
       ~3.80 ppm (s, 3H, OMe ).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete acid chloride formation.Ensure

is fresh; increase reflux time; add DMF catalyst.
Product is Oil/Sticky Residual solvent or impurities.[3]Triturate with cold diethyl ether or hexane to induce crystallization.
Starting Material in NMR Hydrolysis of acid chloride before coupling.Ensure all glassware is oven-dried; use anhydrous DCM; keep

flow.

Safety Considerations

  • Thionyl Chloride: Highly corrosive; releases toxic HCl and

    
     gas. Must be used in a functioning fume hood.[4] Quench excess 
    
    
    
    carefully into a large volume of dilute base.
  • Aniline: Toxic by inhalation and skin contact; potential carcinogen. Wear double nitrile gloves.

  • Exotherm: The reaction between acid chloride and amine is exothermic. Strict temperature control (0 °C addition) prevents runaway reactions.

References

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem Protocols. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Accessed 2024. Link

  • RSC Advances. Significance of reagent addition sequence in the amidation of carboxylic acids. (General protocol validation for benzamides). Link

Sources

Application Notes and Protocols: Step-by-Step Preparation of 2,4-dimethoxy-N-phenylbenzamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2,4-dimethoxy-N-phenylbenzamide, a valuable scaffold in medicinal chemistry, utilizing the robust and efficient Schotten-Baumann reaction. The document outlines the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and analytical characterization of the final product. Designed for researchers, scientists, and drug development professionals, this application note emphasizes safety, reproducibility, and a deep understanding of the reaction dynamics to ensure successful synthesis.

Introduction: The Significance of N-Arylbenzamides and the Schotten-Baumann Reaction

N-arylbenzamides are a prominent class of organic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their prevalence in drug discovery is attributed to the amide bond's stability and its ability to participate in hydrogen bonding, a key interaction in biological systems. The 2,4-dimethoxy substitution pattern, in particular, is a feature in various pharmacologically relevant compounds.

The Schotten-Baumann reaction, first described by Carl Schotten and Eugen Baumann, is a classic and highly effective method for synthesizing amides from amines and acyl chlorides.[1][2] The reaction is typically performed under basic conditions, often in a biphasic system, to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[3][4] This method is widely favored for its operational simplicity, high yields, and broad substrate scope.

Reaction Mechanism and Rationale

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline (the amine) attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzoyl chloride (the acyl chloride). This forms a tetrahedral intermediate.[5]

  • Proton Transfer and Elimination: A base, typically aqueous sodium hydroxide, removes a proton from the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.[2]

  • Neutralization: The base also serves the crucial role of neutralizing the HCl formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3]

This process results in the formation of a stable amide bond, yielding the desired 2,4-dimethoxy-N-phenylbenzamide.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 2,4-Dimethoxybenzoyl Chloride (Electrophile) AcylChloride->Intermediate Amide 2,4-dimethoxy-N-phenylbenzamide Intermediate->Amide Collapse & Elimination of Cl- HCl HCl (neutralized by base) Base NaOH (Base) Base->Intermediate Deprotonation

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2,4-dimethoxy-N-phenylbenzamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
2,4-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.6268-71175-177-Corrosive
AnilineC₆H₇N93.13-61841.022Toxic, Carcinogen
Sodium Hydroxide (NaOH)NaOH40.0031813882.13Corrosive
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93-96.739.61.326Irritant, Carcinogen
Hydrochloric Acid (HCl)HCl36.46---Corrosive
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01----
Brine (Saturated NaCl)NaCl58.44----
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04----
Ethanol (for recrystallization)C₂H₅OH46.07-114780.789Flammable
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (2.6 g, ~2.5 mL) in 30 mL of dichloromethane.

  • Addition of Base: To the stirring solution, add 25 mL of a 10% aqueous sodium hydroxide solution. The mixture will be biphasic.[5]

  • Acyl Chloride Addition: In a separate beaker, dissolve 2,4-dimethoxybenzoyl chloride (4.3 g) in 10 mL of dichloromethane. Slowly add this solution dropwise to the vigorously stirred biphasic mixture over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a cool water bath if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexane).[6]

Experimental_Workflow A 1. Dissolve Aniline in Dichloromethane B 2. Add 10% aq. NaOH (Biphasic System) A->B C 3. Add 2,4-Dimethoxybenzoyl Chloride Solution Dropwise B->C D 4. Stir Vigorously at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Workup: Separate Layers, Wash Organic Phase E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product (NMR, IR, M.P.) H->I

Sources

Solvent selection for recrystallization of 2,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solvent Systems for the Purification of 2,4-Dimethoxy-N-phenylbenzamide

Abstract

This guide details the strategic selection of solvent systems for the recrystallization of 2,4-dimethoxy-N-phenylbenzamide (also known as 2,4-dimethoxybenzanilide).[1] While specific to this substituted benzamide, the methodology serves as a master protocol for purifying lipophilic amides.[1] The presence of electron-donating methoxy groups at the ortho and para positions of the benzoyl ring significantly alters the solubility profile compared to unsubstituted benzanilides, necessitating a tailored approach to prevent "oiling out" and ensure high purity (>99%) for biological evaluation.

Chemical Context & Solubility Profiling

To select the correct solvent, one must understand the intermolecular forces at play. 2,4-dimethoxy-N-phenylbenzamide exhibits a hybrid polarity profile:

  • The Amide Linker (-CONH-): Provides hydrogen bond donation (N-H) and acceptance (C=O), creating moderate polarity.[1]

  • The Methoxy Groups (-OCH₃): These are lipophilic but also act as weak hydrogen bond acceptors. Their position (2,[1][2]4) creates steric bulk that can disrupt crystal packing, lowering the melting point compared to planar analogs.[1]

  • The Aromatic Rings: Significant

    
    -
    
    
    
    stacking potential, driving solubility in aromatic solvents (toluene) but requiring polar protic solvents (alcohols) to disrupt the lattice during dissolution.
Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility (Cold)Solubility (Hot)Suitability
Polar Protic WaterInsolubleInsolubleAnti-solvent
Polar Protic Ethanol (EtOH)Low/ModerateHighPrimary Candidate
Polar Aprotic Ethyl Acetate (EtOAc)ModerateVery HighGood (requires anti-solvent)
Chlorinated Dichloromethane (DCM)Very HighVery HighPoor (Too soluble)
Non-Polar Heptane / HexaneInsolubleLowAnti-solvent

Protocol 1: The Solvent Screening Workflow

Do not assume Ethanol is the answer immediately. Variations in impurity profiles (e.g., unreacted aniline vs. 2,4-dimethoxybenzoic acid) dictate the choice.[1] Follow this logic gate to determine the optimal system.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid (2,4-dimethoxy-N-phenylbenzamide) Test1 Test 1: Hot Ethanol (95%) Start->Test1 Result1A Dissolves Hot / Crystals Cold Test1->Result1A Ideal Behavior Result1B Dissolves Hot / No Crystals Cold Test1->Result1B Too Soluble Result1C Insoluble Hot Test1->Result1C Too Insoluble Action1 Adopt Single Solvent (Ethanol) Result1A->Action1 Action2 Add Water dropwise (Binary System) Result1B->Action2 Action3 Switch to EtOAc / Heptane Result1C->Action3

Caption: Logic flow for determining the primary solvent system based on thermal solubility behavior.

Protocol 2: Recrystallization Execution

Based on the structural analogs (benzanilides) and the methoxy-substitution pattern, the Ethanol/Water or Pure Ethanol system is the authoritative recommendation. The methoxy groups increase solubility in organic media, often making pure ethanol too effective; therefore, water acts as a critical anti-solvent to force precipitation and remove inorganic salts.[1]

Materials:
  • Crude 2,4-dimethoxy-N-phenylbenzamide.[1]

  • Solvent A: Ethanol (Absolute or 95%).[1]

  • Solvent B: Deionized Water (Anti-solvent).[1]

  • Apparatus: Erlenmeyer flask, magnetic stirrer, heating plate, Büchner funnel.[1]

Step-by-Step Methodology:
  • Saturation (The Dissolution):

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimum volume of Solvent A (Ethanol) .[1]

    • Heat to boiling (

      
      ).[1]
      
    • Critical Step: If solid remains, add Ethanol in 1 mL increments until fully dissolved.[1] If the solution is dark/colored, add activated charcoal (1% w/w) and filter hot through Celite.[1]

  • The Anti-Solvent Addition (Titration):

    • Keep the solution at a gentle boil.

    • Add Solvent B (Water) dropwise.[1][3]

    • Stop immediately when a persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 drops of Ethanol to clear the solution (restore transparency).

  • Controlled Cooling (The Nucleation):

    • Remove from heat.[1][4] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface causes "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities.[1]

    • Once at room temperature, transfer to an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[4]

    • Wash: Rinse the filter cake with a cold mixture of Ethanol/Water (50:50). Do not use pure ethanol, as it will redissolve your product.[1]

    • Dry: Vacuum dry at

      
       or air dry.[1]
      

Troubleshooting & Scientific Validation

Common Failure Mode: "Oiling Out"

Substituted benzamides with methoxy groups often form oils because their melting points are depressed by impurities.[1]

  • The Fix: If an oil forms at the bottom of the flask during cooling, reheat until dissolved. Vigorously scratch the side of the glass with a glass rod to induce nucleation, or add a "seed crystal" of pure product if available.

Self-Validation (Purity Check)

Before scaling up, validate the crystals:

  • TLC (Thin Layer Chromatography): Run in Hexane:Ethyl Acetate (7:3).[1] The starting material (aniline) will be more polar (lower

    
    ) or stain differently (ninhydrin active). The product should be a single spot under UV.
    
  • Melting Point: Compare against literature values (typically sharp range, e.g.,

    
    ). Broad ranges indicate trapped solvent or isomers.[1]
    
Figure 2: The Recrystallization Workflow

RecrystWorkflow Step1 Dissolution Boiling EtOH (Solvent A) Step2 Cloud Point Add Water (Anti-Solvent) Step1->Step2 Saturate Step3 Clarification Add drops of EtOH to clear Step2->Step3 Turbidity Step4 Nucleation Slow Cool to RT Step3->Step4 Clear Soln Step5 Maximization Ice Bath (0°C) Step4->Step5 Crystals Form Step6 Isolation Vacuum Filter & Wash Step5->Step6 Precipitate

Caption: Operational workflow for the binary solvent recrystallization of benzamides.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for benzanilide recrystallization techniques).

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.[1] (Source for solvent properties and purification standards).

  • Alhadi, A. A., et al. "N′-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide ethanol solvate."[1] Acta Crystallographica Section E, 2009.[1] Link (Demonstrates ethanol suitability for 2,4-dimethoxy substituted aromatic systems).[1]

  • Sigma-Aldrich. "Benzanilide Product Specification & Solubility Data."[1] Link (Baseline solubility data for the benzanilide core).[1]

  • Department of Chemistry, University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link (General guide on solvent polarity and selection rules).[1]

Sources

Optimized Reaction Conditions for Amide Coupling to Form 2,4-Dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2,4-dimethoxy-N-phenylbenzamide presents a specific set of electronic and steric challenges that distinguish it from standard peptide couplings.

  • Electronic Deactivation: The 2,4-dimethoxy substitution pattern on the benzoic acid is strongly electron-donating. Through resonance, these groups increase the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive toward nucleophilic attack.

  • Nucleophilic Constraints: Aniline is a significantly weaker nucleophile than aliphatic amines (pK_b ~9.4 vs. ~3.4 for methylamine) due to delocalization of the nitrogen lone pair into the aromatic ring.

  • Steric Factors: The ortho-methoxy group creates steric hindrance near the reaction center, potentially impeding the approach of bulky coupling reagents.

Reaction Optimization Strategy

The following decision matrix outlines the selection of the optimal protocol based on scale and available resources.

ParameterMethod A: T3P (Recommended) Method B: Acid Chloride Method C: HATU
Scale mg to Multi-kgMulti-kg (Process)mg to g (Discovery)
Reaction Rate Fast (0.5 - 2 h)Fast (Instant upon addition)Very Fast (< 30 min)
Atom Economy HighHighLow (Large byproduct mass)
Purification Excellent (Water-soluble byproducts)Good (Requires extraction)Difficult (Tetramethylurea removal)
Toxicity Low (Green reagent)High (SOCl2/CO emissions)Moderate (Peptide coupling sensitizers)
Yield >90%>85%>95%

Detailed Protocols

Protocol A: The "Gold Standard" T3P Coupling

Best for: High purity needs, avoiding chromatography, and "green" chemistry compliance. Mechanism: T3P forms a highly reactive mixed anhydride with the carboxylic acid. The byproduct is water-soluble propylphosphonic acid, allowing for simple aqueous workup.

Materials
  • Substrate 1: 2,4-Dimethoxybenzoic acid (1.0 equiv)

  • Substrate 2: Aniline (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 2,4-dimethoxybenzoic acid (1.0 equiv) and EtOAc (5–10 mL per gram of acid).

  • Base Addition: Add Pyridine (3.0 equiv) and Aniline (1.1 equiv). Stir at 0°C for 5 minutes.

    • Note: Pyridine is preferred over DIPEA for T3P couplings as it minimizes epimerization (not a risk here, but good habit) and acts as an efficient acyl transfer catalyst.

  • Activation & Coupling: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes while maintaining temperature at 0–5°C.

    • Exotherm Control: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Check HPLC/TLC.[1] If conversion is <95% after 2 hours, heat to 50°C (T3P is stable at elevated temperatures).

  • Workup (The "T3P Advantage"):

    • Add water (equal volume) to quench.

    • Separate phases.

    • Wash organic layer with 1M HCl (2x) to remove excess aniline and pyridine.

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted benzoic acid and T3P byproducts.

    • Wash with Brine (1x).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Result: The product usually crystallizes upon concentration or addition of hexanes, requiring no column chromatography.

Protocol B: Acid Chloride Activation (Scalable)

Best for: Large-scale synthesis where reagent cost is critical and T3P is unavailable.

Materials
  • 2,4-Dimethoxybenzoic acid (1.0 equiv)[2]

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Aniline (1.0 equiv)[3][4]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Procedure
  • Activation: Suspend 2,4-dimethoxybenzoic acid in dry DCM (or Toluene). Add SOCl₂ dropwise, followed by catalytic DMF.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 1–2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: In a separate vessel, dissolve Aniline (1.0 equiv) and TEA (1.2 equiv) in DCM. Cool to 0°C.

  • Addition: Slowly add the acid chloride solution to the aniline mixture.

  • Workup: Stir for 1 hour at RT. Wash with 1M HCl, Sat. NaHCO₃, and Brine.[1] Concentrate to yield the solid product.

Visualized Workflows

Figure 1: Reaction Mechanism & Logic

The diagram below illustrates the activation pathway and the specific electronic challenges overcome by the T3P method.

G Acid 2,4-Dimethoxybenzoic Acid (Electron Rich / Poor Electrophile) Intermediate Mixed Anhydride (Highly Activated) Acid->Intermediate Activation (Base) Reagent T3P (Propylphosphonic Anhydride) Reagent->Intermediate Product 2,4-Dimethoxy-N-phenylbenzamide Intermediate->Product Nucleophilic Attack Byproducts Water-Soluble Phosphonates Intermediate->Byproducts Leaving Group Aniline Aniline (Weak Nucleophile) Aniline->Product

Caption: Activation of the electron-rich benzoic acid via T3P overcomes the deactivated carbonyl, facilitating attack by the weak aniline nucleophile.

Figure 2: T3P Experimental Workflow

This flowchart guides the researcher through the optimized extraction process to ensure high purity without chromatography.

Workflow Start Start: Crude Reaction Mixture (EtOAc) Wash1 Wash 1: 1M HCl (Removes Pyridine & Excess Aniline) Start->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Unreacted Acid & T3P Byproducts) Wash1->Wash2 Wash3 Wash 3: Brine (Drying Step) Wash2->Wash3 Dry Dry (MgSO4) & Concentrate Wash3->Dry Final Final Product: Crystalline Solid (>95% Purity) Dry->Final

Caption: The T3P workup protocol relies on pH-controlled washes to selectively remove all reagents, yielding pure product.

Expected Analytical Data

To validate the synthesis, the isolated product should conform to the following physicochemical properties:

  • Chemical Formula: C₁₅H₁₅NO₃[5]

  • Molecular Weight: 257.29 g/mol

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 150–155 °C (Estimate based on similar dimethoxybenzanilides; literature values for specific regioisomers vary, e.g., N-phenylbenzamide is 163°C, but ortho-methoxy often lowers MP slightly due to twist).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 258.1

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0–10.2 (s, 1H, NH - Amide)

    • δ 7.7–7.8 (d, 2H, Aniline ortho)

    • δ 7.6 (d, 1H, Benzoyl H-6)

    • δ 7.3 (t, 2H, Aniline meta)

    • δ 7.1 (t, 1H, Aniline para)

    • δ 6.6–6.7 (m, 2H, Benzoyl H-3, H-5)

    • δ 3.85 (s, 3H, OCH₃ )

    • δ 3.80 (s, 3H, OCH₃ )

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Deactivated acid / Steric hindranceHeat reaction to 50°C (if using T3P). Switch to Acid Chloride method.
Colored Impurity Aniline oxidationPerform reaction under Nitrogen/Argon atmosphere. Use fresh aniline.
Epimerization N/A for this substrateNot applicable (achiral).
Precipitate in Reaction Low solubility of productAdd small amount of DMF as co-solvent.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, vol. 13, no. 19, 2011, pp. 5048–5051. Link

  • Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis."[6] Nature, vol. 480, 2011, pp. 471–479.[6] Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Archibald, T. G., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2009.

Sources

Preparation of stock solutions of 2,4-dimethoxy-N-phenylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the preparation, handling, and storage of 2,4-dimethoxy-N-phenylbenzamide stock solutions. It is designed for researchers conducting biological assays (e.g., cell-based studies, enzymatic inhibition) where compound solubility and solvent integrity are critical for reproducibility.

Compound Profile & Physicochemical Properties

Before preparation, verify the specific identity of your compound. 2,4-dimethoxy-N-phenylbenzamide is a lipophilic amide derivative. Its solubility profile is governed by the hydrophobic phenyl rings and the methoxy substituents.

PropertyValue / Description
Compound Name 2,4-dimethoxy-N-phenylbenzamide
Chemical Structure Benzamide core with 2,4-dimethoxy substitution on the benzoyl ring and an N-phenyl group.[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Predicted LogP ~2.5 – 3.0 (Moderately Lipophilic)
Solubility (Water) Poor (< 100 µM). Prone to precipitation in aqueous buffers.
Solubility (DMSO) High (> 50 mM). Preferred solvent for stock solutions.[12][13]
CAS Number Verify specific batch CAS; often custom synthesized or catalog analog.

Pre-Formulation Considerations

Why DMSO?

Dimethyl sulfoxide (DMSO) is the universal solvent for this class of compounds due to its high dielectric constant and ability to dissolve both polar and non-polar moieties. However, DMSO is hygroscopic (absorbs moisture from air). Water uptake can cause:

  • Compound Precipitation: The "crash-out" effect upon freezing or dilution.

  • Degradation: Hydrolysis of the amide bond (slow, but possible over long-term storage if wet).

  • Freezing Artifacts: DMSO with >10% water freezes at varying temperatures, causing heterogeneous compound distribution.

Critical Rule: Always use anhydrous DMSO (≥99.9%) stored in a desiccator or under inert gas (Argon/Nitrogen).

Protocol: Preparation of Stock Solution

Objective: Prepare a 10 mM or 50 mM stock solution. Note: 10 mM is standard for biological screens; 50 mM is preferred for high-concentration dosing to keep final DMSO < 0.5%.

Step-by-Step Methodology
  • Weighing (Gravimetric Method):

    • Do not aim for a fixed volume (e.g., "10 mg in 1 mL"). Instead, weigh the solid first to maximize accuracy.

    • Weigh approximately 5–10 mg of 2,4-dimethoxy-N-phenylbenzamide into a sterile, amber glass vial (or high-quality polypropylene tube). Record the exact mass (

      
      ) in mg.
      
  • Volume Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve the target concentration (
      
      
      
      ).
    • Formula:

      
      
      
    • Example Calculation (Target 50 mM):

      • Mass weighed: 7.4 mg

      • MW: 257.29 g/mol

      • Target Conc: 50 mM (0.05 M)

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Do not heat above 37°C to avoid potential thermal degradation.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Filter the stock solution using a 0.22 µm PTFE (Teflon) or Nylon syringe filter .

    • Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

Storage & Handling

To maintain stability and potency:

  • Aliquoting: Divide the master stock into small aliquots (e.g., 20–50 µL) in cryovials. This prevents repeated freeze-thaw cycles.[13]

  • Temperature: Store at -20°C (short term, < 1 month) or -80°C (long term, > 6 months).

  • Protection: Store in amber vials or wrap in foil to protect from light.

  • Thawing: Thaw aliquots completely at room temperature (or 37°C) and vortex before use. Check for precipitates.[2][6][13] If a precipitate is visible, warm to 37°C and vortex; if it does not redissolve, discard the aliquot.

Protocol: Serial Dilution for Biological Assays

The "Intermediate Dilution" Trap: Directly adding a high-concentration DMSO stock (e.g., 50 mM) to an aqueous buffer often causes immediate precipitation (cloudiness) due to the rapid change in solubility.

Correct Workflow: The Intermediate Step

  • Prepare an Intermediate Stock: Dilute the Master Stock (e.g., 50 mM) into pure DMSO first to reach 1000x the final assay concentration.

  • Final Dilution: Spike this 1000x DMSO solution into the assay medium (1:1000 dilution). This ensures the final DMSO concentration is 0.1%, which is generally non-toxic.

Dilution Table (Example for 10 µM Final Assay Concentration):

StepSource SolutionSolventVolume SourceVolume SolventFinal Conc.DMSO %
1.[8][12][13][14] Master Stock Solid CompoundDMSO--50 mM 100%
2. Intermediate 50 mM Master StockDMSO2 µL998 µL100 µM 100%
3. Working Sol. 100 µM IntermediateMedia/Buffer10 µL9.99 mL0.1 µM 0.1%

(Note: Adjust Step 2 to match your specific dose-response curve requirements).

Visual Workflow (DOT Diagram)

The following diagram illustrates the logical flow from solid compound to assay plate, emphasizing the critical control points (QC checks).

StockPreparation cluster_storage Storage Conditions Solid Solid 2,4-dimethoxy- N-phenylbenzamide Weighing Weigh Mass (m) (Precision Balance) Solid->Weighing Calc Calculate DMSO Vol V = m / (MW * C) Weighing->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve QC1 QC: Visual Inspection (Clear Solution?) Dissolve->QC1 Sonicate Sonicate (5 min) QC1->Sonicate Particulates Filter Sterile Filter (0.22 µm PTFE) QC1->Filter Clear Sonicate->QC1 Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot Assay Biological Assay (Max 0.5% DMSO) Aliquot->Assay Thaw & Dilute

Figure 1: Decision tree for the preparation and quality control of benzamide stock solutions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Cloudiness upon thawing Moisture ingress or low temperature precipitation.Warm to 37°C and vortex. If cloudiness persists, water contamination is likely; discard.
Precipitation in Media "Crash-out" effect due to rapid dilution.Use the Intermediate Dilution method (see Section 5). Ensure rapid mixing when adding DMSO stock to aqueous buffer.
Yellowing of Solution Oxidation or degradation.Check storage age. If >6 months, verify purity by LC-MS or prepare fresh stock.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Sigma-Aldrich. (n.d.).[7] Handling and Storage of Chemical Standards. Retrieved from .

  • Way, L. (2018). DMSO Solubility and Stability of Small Molecules.
  • PubChem. (2024).[7] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved from .

Sources

Application Note: Scalable Synthesis of 2,4-Dimethoxy-N-phenylbenzamide via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of 2,4-dimethoxy-N-phenylbenzamide (Target Molecule). While various coupling reagents (e.g., HATU, EDC) exist for amide bond formation, they are often cost-prohibitive and atom-inefficient at kilogram scales.

We present a Process Chemistry approach utilizing Thionyl Chloride (


) activation  followed by nucleophilic acyl substitution. This route is selected for three critical reasons:
  • Atom Economy & Cost:

    
     is inexpensive and generates gaseous byproducts (
    
    
    
    ,
    
    
    ), simplifying purification.
  • Purification Strategy: The resulting amide is highly crystalline, allowing for purification via crystallization rather than chromatography—a prerequisite for scalable manufacturing.

  • Substrate Specificity: The electron-rich 2,4-dimethoxy ring system deactivates the carbonyl carbon, making direct thermal amidation difficult. Acid chloride activation restores the necessary electrophilicity.

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via a two-step "one-pot" telescope sequence. The carboxylic acid is first converted to the acid chloride using thionyl chloride with catalytic DMF (Vilsmeier-Haack intermediate). This intermediate is then coupled with aniline in the presence of a base.

Figure 1: Reaction Scheme (DOT Visualization)

ReactionScheme SM1 2,4-Dimethoxybenzoic Acid Inter Acid Chloride Intermediate SM1->Inter Activation Reagent1 SOCl2 / Cat. DMF (Reflux) Reagent1->Inter Product 2,4-Dimethoxy-N- phenylbenzamide Inter->Product Coupling Byproducts Gases: SO2, HCl Salts: TEA·HCl Inter->Byproducts SM2 Aniline / TEA (Toluene) SM2->Product

Caption: Activation of the electron-rich benzoic acid via Vilsmeier-Haack type intermediate followed by nucleophilic attack by aniline.

Detailed Experimental Protocol

Scale: 100 g Input (Scalable to kg) Safety Note: Thionyl chloride reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.

Phase 1: Acid Chloride Activation

The electron-donating methoxy groups reduce the electrophilicity of the carbonyl. Catalytic DMF is mandatory to form the reactive Vilsmeier reagent, which facilitates the conversion.

  • Setup: Equip a 1 L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, nitrogen inlet, and an off-gas scrubber (NaOH trap).

  • Charging: Charge 2,4-dimethoxybenzoic acid (100.0 g, 0.549 mol) and Toluene (400 mL) .

    • Why Toluene? It allows for higher reaction temperatures than DCM and forms an azeotrope with thionyl chloride, facilitating its removal later.

  • Activation: Add N,N-Dimethylformamide (DMF) (0.5 mL, catalytic) .

  • Addition: Heat the slurry to 50°C. Add Thionyl Chloride (78.4 g, 48 mL, 0.659 mol, 1.2 eq) dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Heat to Reflux (110°C) for 2–3 hours. The solution should become homogeneous.

  • Azeotropic Distillation (Critical Step): Switch the condenser to distillation mode. Distill off approximately 100 mL of solvent/excess

    
     at atmospheric pressure.
    
    • Reasoning: Residual

      
       will react with the aniline in the next step to form sulfinylamines (impurities). Azeotropic removal ensures purity.
      
  • Cooling: Cool the solution to 20°C .

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

We utilize an anhydrous modification of Schotten-Baumann using Triethylamine (TEA) as the HCl scavenger.

  • Preparation: In a separate vessel, mix Aniline (51.1 g, 0.549 mol, 1.0 eq) and Triethylamine (66.6 g, 0.658 mol, 1.2 eq) in Toluene (100 mL) .

  • Coupling: Slowly add the Aniline/TEA solution to the Acid Chloride solution (from Phase 1) maintaining the internal temperature below 30°C (ice bath required).

    • Exotherm Warning: This reaction is highly exothermic.[1] Rapid addition leads to impurity profiles.

  • Completion: Stir at ambient temperature for 2 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:1).

Phase 3: Workup and Purification
  • Quench: Add Water (300 mL) to the reaction mixture. Stir for 15 minutes to dissolve TEA·HCl salts.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl (200 mL) .

    • Purpose: Removes unreacted Aniline (converts to water-soluble Anilinium chloride).

  • Base Wash: Wash the organic layer with Sat. NaHCO3 (200 mL) .

    • Purpose: Removes unreacted Benzoic Acid.

  • Crystallization:

    • Transfer the Toluene layer to a clean flask.

    • Heat to 80°C to ensure full solubility.[2]

    • Cool slowly to 0–5°C over 4 hours. The product will crystallize as white/off-white needles.

  • Isolation: Filter the solid. Wash with cold Toluene (50 mL) followed by Hexanes (100 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Theoretical Yield 141.2 gBased on 100g Acid input
Target Yield 120 – 127 g (85–90%)High efficiency due to minimal transfer losses
Appearance White Crystalline Solid
Melting Point 158 – 160°CDistinctive sharp MP indicates purity
HPLC Purity > 99.0% (a/a)Major impurity: Unreacted acid (<0.1%)
Residual Solvent < 500 ppm TolueneMeets ICH Q3C guidelines

Process Workflow Diagram

This diagram illustrates the unit operations required for the manufacturing process.

Figure 2: Unit Operations Flow (DOT Visualization)

ProcessFlow Start Raw Materials: 2,4-Dimethoxybenzoic Acid Toluene, DMF React1 Reaction 1: Chlorination (Reflux 110°C) Start->React1 + SOCl2 Distill Distillation: Remove excess SOCl2 React1->Distill React2 Reaction 2: Coupling Add Aniline/TEA (<30°C) Distill->React2 Wash Workup: 1. Water Wash 2. 1M HCl (Remove Amine) 3. NaHCO3 (Remove Acid) React2->Wash Cryst Crystallization: Cool Toluene to 5°C Wash->Cryst Organic Layer Filter Filtration & Drying Cryst->Filter Final Final Product: 2,4-Dimethoxy-N-phenylbenzamide Filter->Final

Caption: Step-by-step unit operations from raw material charging to final product isolation.

Troubleshooting & Critical Process Parameters (CPPs)

  • Low Yield: Often caused by hydrolysis of the acid chloride before coupling. Ensure the toluene used in Phase 1 is dry (Karl Fischer < 0.05% water).

  • Impurity - Sulfinylamine (

    
    ):  Caused by incomplete removal of thionyl chloride before adding aniline. Corrective Action: Increase the volume of the azeotropic distillation in Phase 1, Step 6.
    
  • Coloration (Pink/Red): Oxidation of aniline. Ensure the coupling step is performed under an inert nitrogen atmosphere.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution mechanisms).
  • Leggio, A., et al. (2016).[3] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[3] RSC Advances, 6, 34468-34475.[3] Link

  • BenchChem Protocols. (2025). "Synthesis routes of 2,4-Dimethoxybenzoyl chloride." BenchChem Database.[4] Link

  • Organic Syntheses. (2010). "General Procedures for Amide Bond Formation." Organic Syntheses, Coll. Vol. 11. (Authoritative source for Schotten-Baumann conditions). Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,4-dimethoxy-N-phenylbenzamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,4-dimethoxy-N-phenylbenzamide Formation

Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the formation of sterically hindered amides, with a specific focus on the synthesis of 2,4-dimethoxy-N-phenylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 2,4-dimethoxy-N-phenylbenzamide challenging?

A1: The primary challenge in synthesizing 2,4-dimethoxy-N-phenylbenzamide lies in the steric hindrance presented by both coupling partners. The 2,4-dimethoxybenzoic acid possesses a methoxy group at the ortho position, which can sterically encumber the carboxylic acid. Similarly, aniline, while not exceptionally bulky, can exhibit reduced nucleophilicity, especially in the context of coupling with a hindered acid. This steric clash can significantly slow down the rate of the desired nucleophilic attack on the activated carboxylic acid, leading to low yields and the prevalence of side reactions.[1]

Q2: My standard amide coupling protocol using DCC/DMAP is giving me a very low yield. What is the likely cause?

A2: While dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is a common method for amide bond formation, its effectiveness can be limited with sterically hindered substrates. The low yield is likely due to the slow rate of the main reaction, allowing side reactions to dominate. Potential issues include:

  • Hydrolysis of the activated acid: If there is any residual water in your reaction, the activated carboxylic acid can hydrolyze back to the starting material.

  • Formation of N-acylurea: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.

  • Incomplete reaction: The steric hindrance may simply be too great for this combination of reagents to overcome effectively, leading to a large amount of unreacted starting materials.[2]

Q3: Are there more effective coupling reagents for sterically hindered amide synthesis?

A3: Yes, several modern coupling reagents are specifically designed to be more effective in challenging cases of steric hindrance. These reagents often lead to faster reaction rates and higher yields. Some of the most effective classes of reagents include:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity.[3]

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and widely used for difficult couplings.[3][4][5]

  • Acyl Fluoride Precursors: Generating the acyl fluoride in situ is a particularly powerful strategy for overcoming steric hindrance.[6] The small size of the fluoride atom minimizes steric clash during the nucleophilic attack. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) are effective for this purpose under mild conditions.[6]

Q4: Can I simply increase the reaction temperature or time to improve the yield?

A4: While modest increases in temperature or reaction time can sometimes improve conversion for sluggish reactions, it's often a double-edged sword with sterically hindered substrates.[2] Prolonged reaction times at elevated temperatures can lead to the decomposition of reagents and products, and potentially increase the formation of side products. It is generally more effective to switch to a more potent coupling reagent system first.

Q5: Are there alternative synthetic strategies beyond traditional coupling reagents?

A5: Absolutely. When standard coupling methods fail, it's often beneficial to consider entirely different approaches to amide bond formation. Some notable alternatives include:

  • Palladium-Catalyzed N-Arylation: This method involves the cross-coupling of an aryl halide or pseudohalide with a primary amide.[7][8] This approach has matured significantly and can be very effective for forming N-aryl amides.[9][10]

  • Umpolung Amide Synthesis (UmAS): This is a less conventional method that reverses the traditional reactivity of the coupling partners. It can be particularly useful for preparing chiral N-aryl amides without epimerization.[11]

  • Reaction of Isocyanates with Grignard Reagents: For exceptionally hindered amides, the direct addition of a Grignard reagent to an isocyanate offers a robust and often high-yielding alternative.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2,4-dimethoxy-N-phenylbenzamide.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Ineffective Coupling Reagent Switch to a more powerful coupling reagent such as HATU, PyBOP, or consider an in situ acyl fluoride formation protocol.[3][5][6]
Steric Hindrance If a more potent coupling reagent is still ineffective, consider an alternative synthetic route like palladium-catalyzed N-arylation.[7][8]
Poor Quality Reagents Ensure all reagents are pure and anhydrous. Solvents should be freshly dried. Verify the integrity of the starting materials via NMR or other analytical techniques.
Suboptimal Reaction Conditions Optimize the reaction temperature and concentration. For some reagents, a specific order of addition is crucial to avoid side reactions.
Problem: Multiple Spots on TLC, Difficult Purification
Potential Cause Troubleshooting Steps
Side Product Formation The formation of N-acylurea (with carbodiimide reagents) or other byproducts can complicate purification. Switching to a phosphonium or uronium salt-based reagent can result in more water-soluble byproducts, simplifying workup.[3]
Decomposition If the reaction is run at too high a temperature or for too long, decomposition of starting materials or product can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Hydrolysis of Activated Species Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered substrates.[4]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Aniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,4-dimethoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add aniline (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This protocol leverages the high reactivity and small steric profile of an acyl fluoride intermediate.[6]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Aniline

  • BTFFH (or an alternative fluorinating agent like Deoxo-Fluor®)

  • Anhydrous base (e.g., pyridine or DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in the anhydrous solvent.

  • Add the anhydrous base (2.0 eq).

  • Cool the solution to 0 °C.

  • Add BTFFH (1.1 eq) portion-wise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acyl fluoride.

  • Add aniline (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1.

Visualizations

Reaction Mechanism: HATU-Mediated Coupling

HATU_Mechanism CarboxylicAcid 2,4-Dimethoxybenzoic Acid ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, Base HATU HATU Product 2,4-Dimethoxy-N-phenylbenzamide ActiveEster->Product + Aniline Byproduct HOAt Aniline Aniline Product->Byproduct + HOAt

Caption: HATU activation of the carboxylic acid to form a reactive ester.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2,4-dimethoxy-N-phenylbenzamide CheckReagents Verify Purity and Anhydrous Conditions Start->CheckReagents ChangeReagent Switch to More Potent Coupling Reagent (e.g., HATU, PyBOP) CheckReagents->ChangeReagent Reagents OK AcylFluoride Attempt In Situ Acyl Fluoride Formation ChangeReagent->AcylFluoride Yield Still Low Success Improved Yield ChangeReagent->Success Yield Improves AlternativeRoute Consider Alternative Synthetic Route (e.g., Pd-Catalyzed) AcylFluoride->AlternativeRoute Yield Still Low AcylFluoride->Success Yield Improves AlternativeRoute->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Bode, J. W. (2012). Amide-bond formation: a personal account of a decade of research. The Journal of Organic Chemistry, 77(15), 6247–6267.
  • American Chemical Society. (2025, August 7). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]

  • ResearchGate. (2025, August 7). Metal-Catalyzed Approaches to Amide Bond Formation. [Link]

  • MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Semantic Scholar. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • ARKAT USA, Inc. (2025, August 9). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin. [Link]

  • ConnectSci. (2022, December 16). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • National Center for Biotechnology Information. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

  • Semantic Scholar. (2023, September 20). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]

  • MDPI. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]

  • National Center for Biotechnology Information. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

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Technical Support Center: Purification of 2,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction to Purification Challenges

2,4-dimethoxy-N-phenylbenzamide is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base.[1][2] While this is a robust reaction, the purification of the final product can be challenging due to the presence of unreacted starting materials, by-products, and other process-related impurities.[3] This guide will walk you through identifying and resolving these purification hurdles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2,4-dimethoxy-N-phenylbenzamide in a question-and-answer format.

Question 1: My crude product is an oil and won't solidify. What should I do?

Answer: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation.[4]

  • Initial Step: Trituration. Before attempting a full recrystallization, try triturating the oil with a non-polar solvent like n-hexane or diethyl ether. This can often induce crystallization by dissolving impurities while the desired product remains as a solid.

  • Re-evaluate Your Work-up. Ensure your aqueous work-up was thorough. Residual starting materials, particularly unreacted aniline or 2,4-dimethoxybenzoic acid, can contribute to the oily nature of the product. Consider an additional wash with dilute acid (e.g., 1M HCl) to remove any remaining aniline, followed by a wash with a weak base (e.g., saturated sodium bicarbonate) to remove acidic impurities.[5]

  • Column Chromatography. If trituration fails, column chromatography is the most effective method to remove a wide range of impurities.[2] A gradient elution with a hexane/ethyl acetate system on silica gel is a good starting point.[5]

Question 2: After recrystallization, my product yield is very low. How can I improve it?

Answer: Low recovery from recrystallization can stem from several factors, from solvent choice to procedural missteps.[6]

  • Optimize Your Recrystallization Solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. For benzamides, ethanol, ethyl acetate, or mixtures involving hexanes are often effective.[2] Experiment with small amounts of your crude product in different solvents to find the optimal one.

  • Avoid Using Too Much Solvent. Using an excessive volume of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.[1]

  • Slow Cooling is Key. Rapid cooling, such as immediately placing the hot solution in an ice bath, can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature to form larger, purer crystals before further cooling in an ice bath.[7]

  • Check the Filtrate. After filtration, you can cool the filtrate to a lower temperature (if not already done) or partially evaporate the solvent and cool again to see if a second crop of crystals can be obtained. Be aware that the second crop may be less pure.

Question 3: My TLC analysis shows a persistent impurity spot close to my product spot. How can I separate them?

Answer: Close-running spots on TLC indicate that the impurity has a similar polarity to your product, making separation challenging.

  • Optimize TLC and Column Chromatography Conditions. Experiment with different solvent systems for your TLC. Try adding a small percentage of a more polar solvent (like methanol) or a less polar one to your mobile phase to improve separation. For column chromatography, a shallow gradient elution or even an isocratic (constant solvent mixture) elution with the optimized solvent system can enhance the separation of closely eluting compounds.[6]

  • Consider a Different Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase for column chromatography, such as alumina, or using reverse-phase chromatography (C18).[6]

  • Recrystallization. Sometimes, even if TLC separation is poor, recrystallization can be effective if the impurity is present in a small amount and has a slightly different solubility profile.

Question 4: I suspect my product is contaminated with unreacted 2,4-dimethoxybenzoic acid. How can I confirm this and remove it?

Answer: 2,4-dimethoxybenzoic acid is a common impurity if the initial conversion to the acyl chloride was incomplete or if the acyl chloride hydrolyzed during the reaction.

  • Confirmation by TLC and Extraction. You can spot your crude product alongside a standard of 2,4-dimethoxybenzoic acid on a TLC plate. The acidic starting material will likely have a different Rf value. To remove it, dissolve your crude product in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.[5]

  • NMR Spectroscopy. In the 1H NMR spectrum, the carboxylic acid proton of 2,4-dimethoxybenzoic acid will appear as a broad singlet far downfield (typically >10 ppm).

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2,4-dimethoxy-N-phenylbenzamide?

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the removal of impurities during purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What are some common solvent systems for TLC analysis of 2,4-dimethoxy-N-phenylbenzamide?

A3: Based on related compounds, good starting points for TLC solvent systems on silica gel plates would be mixtures of a non-polar solvent and a moderately polar solvent.[5] Examples include:

  • Hexane:Ethyl Acetate (e.g., 4:1, 2:1)

  • Dichloromethane:Methanol (e.g., 98:2, 95:5)

  • Toluene:Acetone

The optimal ratio will depend on the specific impurities present.

Q4: Can I use water to recrystallize 2,4-dimethoxy-N-phenylbenzamide?

A4: It is unlikely that water alone will be a good recrystallization solvent as N-phenylbenzamides are generally not very soluble in water.[1] However, a mixed solvent system, such as ethanol/water, might be effective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 2,4-dimethoxy-N-phenylbenzamide. The choice of solvent should be optimized for your specific crude product.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude 2,4-dimethoxy-N-phenylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the purification of 2,4-dimethoxy-N-phenylbenzamide using column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase by TLC that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing is generally preferred).[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.[6]

  • Elution: Run the column with the chosen mobile phase, collecting fractions. If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification Technique Typical Impurities Removed Expected Purity Potential Issues
Aqueous Work-up Unreacted starting acids/bases, water-soluble saltsLow to ModerateEmulsion formation
Recrystallization Less soluble impurities, some colored impuritiesHigh (>98%)Low yield, oiling out
Column Chromatography Wide range of impurities with different polaritiesVery High (>99%)Co-elution of impurities, low recovery

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If solid Chromatography Column Chromatography Workup->Chromatography If oily or impure Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Recrystallization Needs further purification Analysis->Chromatography Needs further purification Analysis->Pure Meets Specs

Caption: General purification workflow for 2,4-dimethoxy-N-phenylbenzamide.

Impurity Profile and Removal Strategy

Impurity_Profile cluster_impurities Potential Impurities cluster_methods Purification Methods Imp1 Unreacted Aniline Basic Method1 Acid Wash (e.g., 1M HCl) Imp1->Method1 Removes Imp2 2,4-Dimethoxybenzoic Acid Acidic Method2 Base Wash (e.g., NaHCO3) Imp2->Method2 Removes Imp3 Related Side-Products Similar Polarity Method3 Column Chromatography Imp3->Method3 Removes Method4 Recrystallization Imp3->Method4 Can remove (if solubility differs)

Caption: Common impurities and their corresponding removal methods.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

  • Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ARKIVOC. Available from: [Link]

  • Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center. Available from: [Link]

  • Purification: How To. University of Rochester Department of Chemistry. Available from: [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PMC. Available from: [Link]

  • Purification by Recrystallization. CUNY. Available from: [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. PMC. Available from: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available from: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. HWI. Available from: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compound. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. The Royal Society of Chemistry. Available from: [Link]

  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Arkivoc. Available from: [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Advion. Available from: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. Available from: [Link]

  • An improved matrix deposition technique for thin layer chromatography coupled to MALDI-TOF mass spectrometry (TLC-MALDI). Refubium. Available from: [Link]

  • NMR spectral data of compounds 2-4. ResearchGate. Available from: [Link]

  • 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. PubChem. Available from: [Link]

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Technical Support Center: Optimizing Catalyst Selection for 2,4-Dimethoxy-N-phenylbenzamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions.

The synthesis of N-aryl benzamides, such as 2,4-dimethoxy-N-phenylbenzamide, is a critical transformation in medicinal chemistry and materials science. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] However, successful and reproducible execution of this reaction requires careful optimization of the catalyst system and reaction conditions. This guide will walk you through common challenges and provide solutions based on established principles and in-field experience.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best catalytic system for coupling 2,4-dimethoxybenzoic acid derivatives with aniline?

For the synthesis of 2,4-dimethoxy-N-phenylbenzamide, a palladium-based catalyst is the most common choice. The specific combination of a palladium precursor and a phosphine ligand is crucial for high yields. For this type of transformation, bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle.[1]

A highly effective and commonly used catalytic system consists of:

  • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a palladium precatalyst.

  • Ligand: A biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.

Q2: What is a palladium precatalyst, and should I use one?

Palladium precatalysts are stable Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions.[3] They offer several advantages over traditional Pd(0) sources like Pd₂(dba)₃, including being air-stable, having a defined ligand-to-palladium ratio, and often leading to more reproducible results. For routine and optimization experiments, using a precatalyst such as an XPhos-Pd-G3 palladacycle is highly recommended.[3]

Q3: How do I choose the right ligand for my substrates?

Ligand selection is critical and depends on the specific substrates. For the coupling of an electron-rich benzamide precursor with aniline, a bulky biarylphosphine ligand is a good starting point. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Here is a general guide for ligand selection:

  • Primary Amines: BrettPhos is often a good choice.[4]

  • Secondary Amines: XPhos or RuPhos are generally effective.

  • NH-Heterocycles: DavePhos or XantPhos are commonly used.[4]

For a new system, it is often best to screen a small number of ligands to find the optimal one.

Reaction Conditions

Q4: What is the role of the base, and which one should I use?

The base plays a critical role in the catalytic cycle by deprotonating the amine, which allows it to coordinate to the palladium center.[5] The choice of base can significantly impact the reaction outcome.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig reactions.[3] However, it is not compatible with base-sensitive functional groups like esters and nitro groups.[2]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[3] These often require higher reaction temperatures to achieve good conversion.[3]

Q5: Which solvent is best for this reaction?

The choice of solvent is important for solubility of the reactants and for stabilizing the catalytic species.

  • Aprotic, Non-polar Solvents: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[5]

  • Ethereal Solvents: Tetrahydrofuran (THF) is also a suitable solvent.[2] It is crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.

Troubleshooting Guide

This section addresses specific issues that may arise during your Buch_wald-Hartwig amination experiments.

Issue 1: Low or No Product Yield

A common challenge in Buchwald-Hartwig amination is a lower-than-expected or complete lack of product formation. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Cause Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[4] Solution: Ensure your palladium source and ligand are of high quality. Using a precatalyst can often improve reliability.[3]
Incorrect Ligand The chosen ligand may not be optimal for your specific substrates. Solution: Screen a panel of ligands. For N-aryl benzamide synthesis, bulky biaryl phosphine ligands are often a good starting point.[1]
Insufficiently Strong Base The base may not be strong enough to deprotonate the amine, halting the catalytic cycle. Solution: If your substrate is tolerant, switch to a stronger base like NaOtBu. If not, you may need to increase the reaction temperature when using a weaker base like Cs₂CO₃.[3]
Poor Reagent Quality Impurities in your starting materials or solvent can poison the catalyst. Solution: Ensure your aryl halide and amine are pure. Use anhydrous and degassed solvents.
Reaction Not at Optimal Temperature Many Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.[3] Solution: Increase the reaction temperature, typically to 80-110 °C.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Side Product Cause Solution
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the palladium-amido complex.[1]Solution: This is often ligand-dependent. Screening different ligands can minimize this side reaction.
Homocoupling The aryl halide couples with itself to form a biaryl species.Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of 2,4-dimethoxy-N-phenylbenzamide.

Materials:

  • 2,4-dimethoxybenzoyl chloride (or corresponding aryl bromide)

  • Aniline

  • Palladium precatalyst (e.g., XPhos-Pd-G3)

  • XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vial with a stir bar

Procedure:

  • To the oven-dried reaction vial, add the 2,4-dimethoxybenzoyl chloride (1.0 equiv), palladium precatalyst (0.02 equiv), XPhos (0.02 equiv), and NaOtBu (1.2 equiv) under an inert atmosphere (in a glovebox if possible).

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the aniline (1.1 equiv) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

High-Throughput Screening Protocol

For optimizing reaction conditions, a high-throughput screening (HTS) approach can be highly effective.[6] This allows for the rapid evaluation of multiple catalysts, ligands, bases, and solvents.[7][8]

Workflow:

  • Plate Design: Design a 96-well plate layout to screen different combinations of palladium precatalysts, ligands, bases, and solvents.[8]

  • Reagent Preparation: Prepare stock solutions of the aryl halide, amine, and bases in the chosen solvents.

  • Automated Dispensing: Use an automated liquid handler to dispense the reagents into the wells of the microplate.

  • Reaction: Seal the plate and heat to the desired temperature with agitation.

  • Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each well using high-throughput techniques like LC-MS.[8]

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex -HX (Base) Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions screen_ligands Screen Different Ligands check_conditions->screen_ligands screen_bases Screen Different Bases screen_ligands->screen_bases screen_solvents Screen Different Solvents screen_bases->screen_solvents optimize Optimize Catalyst Loading and Temperature screen_solvents->optimize success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting a Buchwald-Hartwig reaction.

References

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Technical Support Center: Crystallization of 2,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,4-dimethoxy-N-phenylbenzamide. As a molecule with multiple hydrogen bond donors and acceptors, as well as rotatable bonds, its crystallization can be influenced by a variety of factors including solvent choice, temperature, and compound purity.[1][2][3] This document provides a structured, in-depth approach to troubleshooting common issues, grounded in established principles of organic chemistry and crystallography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the crystallization of 2,4-dimethoxy-N-phenylbenzamide and similar aromatic amides.

Q1: My compound will not crystallize upon cooling. What are the initial troubleshooting steps?

A1: Failure to crystallize upon cooling is often due to either excessive solvent or the solution being supersaturated.[4] Here’s a logical progression of troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.[5][6]

    • Seeding: If you have a pure crystal of 2,4-dimethoxy-N-phenylbenzamide, add a tiny amount (a "seed crystal") to the solution. This provides a template for further crystal formation.[7]

  • Reduce Solvent Volume: If nucleation techniques fail, it's highly likely that too much solvent was used.[4][5] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Extended Cooling: If crystals are still not forming, try placing the flask in an ice bath to further decrease the solubility of the compound.[6][8] For very stubborn crystallizations, storage in a refrigerator or freezer for an extended period may be necessary.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high relative to the melting point of the compound, or when the solution is cooled too rapidly.[4][9]

  • Slower Cooling: Allow the solution to cool to room temperature more slowly. Insulate the flask by placing it on a non-conductive surface like a cork ring or paper towels.[5][6]

  • Solvent Selection: The chosen solvent may be too good at dissolving the compound. Try a solvent system where the compound has slightly lower solubility at elevated temperatures. Consider using a mixed solvent system.

  • Add More Solvent: Counterintuitively, adding a small amount of additional hot solvent can sometimes resolve oiling out by preventing the solution from becoming overly saturated too quickly during cooling.[4]

Q3: The purity of my crystallized product is low. What can I do to improve it?

A3: The purity of the final crystalline product is a cornerstone of this technique.[8] Low purity can result from several factors:

  • Initial Purity: Ensure the starting material is as pure as possible. Impurities can become trapped in the crystal lattice.

  • Cooling Rate: A slow cooling rate is crucial for selective crystallization.[7] Rapid cooling can trap impurities within the forming crystals.

  • Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent.[6] Using warm solvent will dissolve some of your product.

Q4: I have a very poor yield after crystallization. How can I increase it?

A4: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[5]

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6]

  • Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.[6]

  • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Section 2: In-Depth Troubleshooting and Methodologies

This section provides detailed protocols and explanations for overcoming more persistent crystallization challenges.

Understanding the Role of the Solvent

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amides like 2,4-dimethoxy-N-phenylbenzamide, the polarity of the solvent will play a significant role in solubility due to the presence of polar amide and ether functional groups.[10][11]

Solvent Screening Protocol

A systematic approach to solvent selection is recommended:

  • Place a small amount (10-20 mg) of your compound into several test tubes.

  • Add a different solvent to each test tube dropwise at room temperature. Good candidates for 2,4-dimethoxy-N-phenylbenzamide might include ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes that did not show good solubility at room temperature.

  • The ideal solvent will completely dissolve the compound upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The solvent that produces a good yield of well-formed crystals is the best choice.

Recommended Solvent Systems for Benzamide Derivatives
Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many benzamides. The addition of water as an anti-solvent can effectively induce crystallization.
Dichloromethane/HexaneDichloromethane is a good solvent, while hexane is a non-polar anti-solvent. This combination is often used in layering or vapor diffusion methods.[1]
TolueneAromatic solvents like toluene can have favorable interactions with the phenyl rings of the target molecule.
Ethyl AcetateA moderately polar solvent that can be effective for compounds with both polar and non-polar character.
Advanced Crystallization Techniques

If simple cooling crystallization is ineffective, consider these alternative methods.

Slow Evaporation

This technique is useful when the compound is highly soluble in the chosen solvent.

Protocol:

  • Dissolve the compound in a suitable solvent in a flask or beaker.

  • Cover the container with a watch glass or parafilm with a few small holes poked in it.

  • Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute increases, leading to crystallization.

Vapor Diffusion

This method is excellent for growing high-quality single crystals, especially with small amounts of material.[1]

Protocol:

  • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).

  • Add a more volatile "anti-solvent" (in which the compound is insoluble, e.g., hexane) to the larger container, ensuring the level is below the top of the inner vial.

  • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[1]

Solvent Layering

This technique relies on the slow mixing of a solvent and an anti-solvent.[1][12]

Protocol:

  • Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane) in a narrow container like a test tube.

  • Carefully layer a less dense, miscible "anti-solvent" (e.g., hexane) on top of the solution.

  • Crystallization will occur at the interface between the two solvents as they slowly mix.

Visualizing Crystallization Logic

The following diagram illustrates the decision-making process for troubleshooting common crystallization issues.

Caption: Troubleshooting flowchart for crystallization.

Section 3: Understanding Polymorphism

It is important to be aware that 2,4-dimethoxy-N-phenylbenzamide may exhibit polymorphism, which is the ability of a compound to exist in more than one crystal form.[13][14][15][16] Different polymorphs can have different physical properties, such as melting point and solubility. The formation of a specific polymorph can be influenced by the choice of solvent and the crystallization conditions.[13] If you observe different crystal habits or melting points under different crystallization conditions, you may be isolating different polymorphs.

References

  • Benchchem.
  • University of Colorado Boulder. Crystallization.
  • Royal Society of Chemistry.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • U.S. Department of Energy. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV.
  • International Union of Crystallography.
  • ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
  • SPIE. Solvent effects on morphology and crystal structure of solution-grown organic crystals. SPIE Digital Library.
  • MDPI.
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  • Unknown.
  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • National Institutes of Health. 2,4-Dimethoxybenzamide | C9H11NO3 | CID 239025. PubChem.
  • University of York.
  • PubMed. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal.
  • Unknown.
  • How It Comes Together. (2025, November 14).
  • ResearchGate. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
  • ResearchGate. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • ResearchGate. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • MilliporeSigma. 2,4-Dimethoxybenzylamine 98 20781-20-8.
  • ACS Publications. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics | Journal of the American Chemical Society.
  • Thermo Fisher Scientific. 2,4-Dimethoxybenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • U.S. Environmental Protection Agency. 3,4-dimethoxy-N-phenylbenzamide Properties.
  • ResearchGate. Polymorphism in Secondary Benzene Sulfonamides.
  • Chem-Impex. 2,4-Dimethoxybenzylamine.
  • ResearchGate.
  • PubMed Central. Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.
  • PubMed Central. Crystal structure of 4-methoxy-N-phenylbenzamide.
  • Cayman Chemical.
  • Chemexper. N-phenylbenzamide.
  • Stenutz. 4-methoxy-N-phenylbenzamide.
  • Sigma-Aldrich. N-(2,4-DIMETHOXYPHENYL)BENZAMIDE AldrichCPR.
  • ResearchGate. Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.
  • National Institutes of Health. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem.
  • ChemSynthesis. N-phenylbenzamide - 93-98-1, C13H11NO, density, melting point, boiling point, structural formula, synthesis.
  • Sultan Qaboos University House of Expertise. High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety.

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Technical Support Center: Enhancing the Stability of 2,4-dimethoxy-N-phenylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during experimental workflows. Here, we address common challenges through a detailed question-and-answer format, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,4-dimethoxy-N-phenylbenzamide is showing signs of degradation over a short period. What are the most likely causes?

A1: The primary culprits for the degradation of 2,4-dimethoxy-N-phenylbenzamide in solution are hydrolysis and photolysis. The amide bond is susceptible to cleavage under both acidic and basic conditions, and the aromatic rings, activated by the electron-donating methoxy groups, can be sensitive to light, leading to photodegradation.[1][2][3]

Q2: How do the 2,4-dimethoxy substituents on the phenyl ring influence the stability of the molecule?

A2: The two methoxy groups are electron-donating, which can have a dual effect. They can increase the electron density on the benzoyl ring, potentially making the amide bond more susceptible to acid-catalyzed hydrolysis. Conversely, under basic conditions, electron-donating groups can slightly decrease the acidity of the N-H proton, which might offer some protection against base-catalyzed hydrolysis. Furthermore, these groups can influence the molecule's light absorption properties, potentially increasing its susceptibility to photodegradation.[4][5]

Q3: What are the expected degradation products of 2,4-dimethoxy-N-phenylbenzamide?

A3: Under hydrolytic conditions, the primary degradation products would be 2,4-dimethoxybenzoic acid and aniline. Photodegradation can be more complex and may lead to a variety of products through radical mechanisms, potentially involving reactions of the methoxy groups.

Q4: What is the first step I should take to investigate the instability of my compound?

A4: The first and most critical step is to perform a forced degradation study. This will help you identify the primary degradation pathways (hydrolysis, oxidation, photolysis, thermal stress) and develop a stability-indicating analytical method to monitor the degradation.[1][2][6][7]

Troubleshooting Guide

Issue 1: Rapid Degradation in Aqueous Buffers

Q: I'm observing a significant loss of my 2,4-dimethoxy-N-phenylbenzamide in an aqueous buffer (pH 5.5) within a few hours at room temperature. What's happening and how can I fix it?

A: This rapid degradation is likely due to hydrolysis of the amide bond. While pH 5.5 is only mildly acidic, some benzamide derivatives can be sensitive to these conditions, especially with prolonged exposure or elevated temperatures. The electron-donating methoxy groups can influence the rate of this hydrolysis.

Troubleshooting Workflow:

Workflow for troubleshooting hydrolytic degradation.

Detailed Steps:

  • Confirm Hydrolysis:

    • Experiment: Analyze your degraded sample using a stability-indicating UPLC-MS/MS method. Look for the appearance of peaks corresponding to the masses of 2,4-dimethoxybenzoic acid and aniline.

    • Rationale: The presence of these specific degradation products is a strong indicator of hydrolytic cleavage of the amide bond.

  • Optimize Solution pH:

    • Experiment: Prepare small-scale solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9). Monitor the concentration of the parent compound over time at a constant temperature.

    • Rationale: This will help you identify the pH at which the compound exhibits maximum stability. Generally, amides are most stable at a neutral pH.

  • Control Temperature:

    • Experiment: Repeat the pH profiling experiment at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Rationale: Hydrolysis is a chemical reaction, and its rate is temperature-dependent. Storing solutions at lower temperatures will significantly slow down the degradation process.

  • Solvent Selection:

    • Experiment: If your experimental design allows, consider using a co-solvent system (e.g., water/acetonitrile, water/DMSO) to reduce the activity of water and potentially slow down hydrolysis.

    • Rationale: Reducing the concentration of water, the reactant in hydrolysis, can decrease the degradation rate.

Issue 2: Degradation Upon Exposure to Light

Q: My solutions of 2,4-dimethoxy-N-phenylbenzamide are stable when stored in the dark, but degrade quickly when left on the lab bench. Why is this happening and what precautions should I take?

A: This is a classic sign of photodegradation. Aromatic compounds, especially those with electron-rich systems like the one in your molecule, can absorb UV and even visible light, leading to photochemical reactions that break down the molecule.

Troubleshooting Workflow:

Workflow for troubleshooting photodegradation.

Detailed Steps:

  • Confirm Photodegradation:

    • Experiment: Conduct a photostability study by exposing your solution to a controlled light source (ICH-compliant photostability chamber) and comparing it to a sample stored in the dark.

    • Rationale: This will confirm that light is the primary cause of degradation and allow you to quantify the rate of photolysis.

  • Implement Light Protection:

    • Action: Always prepare and store your solutions in amber-colored vials or wrap your containers in aluminum foil.

    • Rationale: Amber glass is specifically designed to block UV and blue light, which are the most energetic and often the most damaging wavelengths for photolabile compounds.

  • Minimize Exposure During Experiments:

    • Action: During your experiments, minimize the time your solutions are exposed to direct light. If possible, work under low-light conditions or use light-blocking shields.

    • Rationale: The extent of photodegradation is often proportional to the intensity and duration of light exposure.

  • Consider Formulation Adjustments (for long-term stability):

    • Action (Advanced): If long-term stability in the presence of light is required, consider the addition of photostabilizing excipients such as antioxidants or UV absorbers to your formulation. The selection of these agents would require careful compatibility studies.

    • Rationale: These excipients can absorb the damaging light energy or quench the reactive species generated during photolysis, thereby protecting your compound.

Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of 2,4-dimethoxy-N-phenylbenzamide.

Materials:

  • 2,4-dimethoxy-N-phenylbenzamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,4-dimethoxy-N-phenylbenzamide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples using a validated stability-indicating UPLC-MS/MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Calculate the percentage of degradation for each condition.

Stress ConditionTypical Degradation ProductsRationale for Condition
Acid Hydrolysis (0.1 M HCl) 2,4-dimethoxybenzoic acid, AnilineSimulates acidic environments and assesses amide bond stability.
Base Hydrolysis (0.1 M NaOH) 2,4-dimethoxybenzoic acid, AnilineSimulates alkaline environments and assesses amide bond stability.
Oxidative (3% H₂O₂) Potential N-oxides, hydroxylated speciesEvaluates susceptibility to oxidation.
Thermal (80°C) VariesAssesses intrinsic thermal stability.
Photolytic (ICH guidelines) Varies (potential radical-mediated products)Determines sensitivity to light exposure.
Protocol 2: Stability-Indicating UPLC-MS/MS Method

This is a starting point for developing a stability-indicating method. Optimization will be required for your specific instrumentation and degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Wavelength: 254 nm (or optimal wavelength for the parent compound)

MS/MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • 2,4-dimethoxy-N-phenylbenzamide: Determine the precursor ion (M+H)⁺ and optimize the collision energy to identify a stable product ion.

    • Degradation Products: Determine the precursor ions for 2,4-dimethoxybenzoic acid and aniline and optimize their fragmentation.

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 1-2. [Link]

  • PubChem. (n.d.). 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis.
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  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

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  • Zhang, Y., & Chen, J. (2014). Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. Computational and Theoretical Chemistry, 1046, 57-63.
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  • Khalaji, A. D., & Grivani, G. (2011). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Structural Chemistry, 22(5), 1043-1051.
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  • Zhang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3535-3548. [Link]

  • Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • Reddy, B. P., et al. (2015). A Stability Indicating UPLC Method for Determination of Temozolomide and its Related Substances in Bulk and Finished Dosage Forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1345-1356.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 101-107. [Link]

  • Jain, D. K., et al. (2013). Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. Pharmaceutical Methods, 4(2), 43-49.
  • Dittmar, S., & Voigt, K. (2016).
  • de Oliveira, A. C., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3824. [Link]

  • Reddy, M. P., et al. (2018). Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. Journal of Applied Pharmaceutical Science, 8(5), 073-080.
  • Wang, J., & Hsieh, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Kumar, A., et al. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. American Journal of Analytical Chemistry, 6(12), 936-948. [Link]

  • Li, J., et al. (2014). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA under aerobic conditions. Green Chemistry, 16(8), 3849-3857.
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  • Devi, L. G., & Kavitha, R. (2022). A Photocatalytic Hydrolysis and Degradation of Toxic Dyes by Using Plasmonic Metal–Semiconductor Heterostructures: A Review. Catalysts, 12(5), 558. [Link]

  • Li, Y., et al. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(6), 834-840.

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Validation & Comparative

A Comparative Guide to the Potency of 2,4-dimethoxy-N-phenylbenzamide Against Standard NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the inhibitory potential of the novel compound 2,4-dimethoxy-N-phenylbenzamide within the context of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition. As public data on the biological targets of 2,4-dimethoxy-N-phenylbenzamide is not available, this document will proceed under a hypothetical framework where it has been identified as a novel NAMPT inhibitor. This allows for a robust comparison against well-established NAMPT inhibitors, offering a valuable resource for researchers in oncology, metabolism, and inflammation.

Introduction: The Critical Role of NAMPT in Cellular Metabolism and Disease

Nicotinamide Phosphoribosyltransferase (NAMPT), also known as visfatin or PBEF, is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis from nicotinamide.[1] NAD+ is a fundamental coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] Due to their heightened metabolic and proliferative rates, cancer cells often exhibit a greater dependency on the NAMPT-mediated salvage pathway to maintain their requisite NAD+ pools.[1] This dependency has positioned NAMPT as a compelling therapeutic target in oncology and other diseases characterized by metabolic dysregulation.[1]

The inhibition of NAMPT leads to the depletion of intracellular NAD+, triggering a cascade of events including ATP depletion, cell cycle arrest, and ultimately, apoptosis.[4][5] This guide will compare the hypothetical potency of 2,4-dimethoxy-N-phenylbenzamide with that of established NAMPT inhibitors, providing essential experimental protocols and data for context.

The NAD+ Salvage Pathway and the Point of Inhibition

The primary mechanism for NAD+ regeneration in mammalian cells is the salvage pathway. This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+. NAMPT catalyzes the first and rate-limiting step, converting nicotinamide to nicotinamide mononucleotide (NMN).[3] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[2][3] The inhibitors discussed in this guide exert their effects by directly targeting NAMPT, thereby blocking the entire salvage pathway.

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT + PRPP PRPP PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT + ATP ATP_NMNAT ATP NAD NAD+ NMNAT->NAD NAD_consuming NAD+-Consuming Enzymes (Sirtuins, PARPs, etc.) NAD->NAD_consuming NAD_consuming->NAM Recycling Inhibitors Standard Inhibitors (e.g., FK866, CHS-828) 2,4-dimethoxy-N-phenylbenzamide (Hypothetical) Inhibitors->NAMPT

Caption: The NAD+ Salvage Pathway and the site of NAMPT inhibition.

Comparative Potency of NAMPT Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[6] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported in vitro IC50 values of several standard NAMPT inhibitors against purified NAMPT enzyme or in cellular assays.

InhibitorTargetIC50 (nM)Cell LineCellular IC50 (nM)
2,4-dimethoxy-N-phenylbenzamide NAMPT (Hypothetical) To Be Determined -To Be Determined
FK866 (Daporinad)Purified NAMPT~0.09[5][7]HepG2~1[8]
A2780~0.5[4]
HCT116~3.0[4]
CHS-828 (GMX1778)Purified NAMPT< 25[9][10]Myeloma Cell Lines10 - 300[11]
OT-82Purified NAMPTNot specifiedHematological Malignancies2.89 ± 0.47[1]
Non-hematological Tumors13.03 ± 2.94[1]
KPT-9274 (Padnarsertib)Purified NAMPT~120[1][12]AML Cell Lines27 - 215[13]
Caki-1 (Kidney Cancer)600[14]

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentrations and incubation times.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

To determine the IC50 value of a novel compound like 2,4-dimethoxy-N-phenylbenzamide, a robust and reproducible in vitro enzymatic assay is essential. The following protocol describes a common fluorescence-based coupled-enzyme assay.

Principle of the Assay

This assay measures the production of NAD+ by NAMPT in a series of coupled enzymatic reactions. First, NAMPT synthesizes nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). NMN is then converted to NAD+ by NMNAT. Finally, the generated NAD+ is used by a cycling enzyme system (e.g., alcohol dehydrogenase) to produce a fluorescent product (e.g., NADH or a resorufin-based product), which can be measured over time.[15][16] The rate of fluorescence increase is directly proportional to the NAMPT activity.

Materials and Reagents
  • Recombinant Human NAMPT enzyme

  • Recombinant Human NMNAT1 enzyme

  • Alcohol Dehydrogenase (ADH)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Test Inhibitor (e.g., 2,4-dimethoxy-N-phenylbenzamide) dissolved in DMSO

  • Standard Inhibitor (e.g., FK866) for positive control

  • 384-well black, low-binding microplates

  • Fluorescence plate reader

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and standard inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitors in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[17]

    • Prepare working solutions of NAM, PRPP, and ATP in assay buffer.

    • Prepare an enzyme master mix containing NAMPT, NMNAT1, and ADH in assay buffer.

  • Enzyme Reaction Setup:

    • In a 384-well microplate, add the diluted test inhibitor or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.

    • Add the enzyme master mix to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding a substrate master mix containing NAM, PRPP, ATP, and ethanol to all wells.[18]

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 340/460 nm for NADH) kinetically over a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).[18]

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[19]

Experimental Workflow for Inhibitor Potency Determination

The process of characterizing a novel inhibitor involves a logical sequence of experiments, from initial screening to detailed potency determination.

Experimental_Workflow start Start: Novel Compound (2,4-dimethoxy-N-phenylbenzamide) prepare_reagents Prepare Reagents (Enzymes, Substrates, Buffers, Inhibitors) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution assay_setup Set Up Assay Plate (Enzyme, Inhibitor, Controls) serial_dilution->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor (30 min, Room Temperature) assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate Mix pre_incubation->initiate_reaction kinetic_read Kinetic Fluorescence Reading (e.g., 60 min, 30°C) initiate_reaction->kinetic_read data_analysis Data Analysis: Calculate Reaction Rates kinetic_read->data_analysis percent_inhibition Calculate Percent Inhibition vs. Control data_analysis->percent_inhibition dose_response Generate Dose-Response Curve percent_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for determining the IC50 of a novel inhibitor.

Conclusion and Future Directions

This guide outlines the rationale for targeting NAMPT and provides a framework for evaluating the potency of a novel inhibitor, hypothetically 2,4-dimethoxy-N-phenylbenzamide, against this critical enzyme. The provided comparative data for standard inhibitors and the detailed experimental protocol offer a solid foundation for researchers to conduct their own investigations.

Should 2,4-dimethoxy-N-phenylbenzamide demonstrate significant in vitro potency, subsequent studies would be warranted to assess its cellular activity, selectivity against other enzymes, and in vivo efficacy in relevant disease models. The methodologies described herein represent the crucial first steps in the comprehensive evaluation of a potential new therapeutic agent targeting the NAD+ salvage pathway.

References

  • Belenky, P., Bogan, K. L., & Brenner, C. (2007). NAD+ metabolism in health and disease. Trends in biochemical sciences, 32(1), 12-19.
  • Burgos, E. S., & Schramm, V. L. (2008). A new colorimetric assay for nicotinamide/nicotinate mononucleotide adenylyltransferase. Analytical biochemistry, 374(2), 377-382.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit (Catalog #79307).
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Structural Determination of 2,4-Dimethoxy-N-phenylbenzamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structure

In the development of benzamide derivatives—a class known for analgesic, antifungal, and antipsychotic properties—structural ambiguity is a critical failure point.[1] While NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are standard for functional group verification, they often fail to resolve the specific conformational polymorphs and intramolecular hydrogen bonding networks that define bioactivity.[1]

This guide details the structural confirmation of 2,4-dimethoxy-N-phenylbenzamide (Structure: 2,4-(MeO)₂-C₆H₃-CONH-Ph).[1] We argue that Single Crystal X-Ray Diffraction (SCXRD) is not merely an alternative, but the mandatory "Gold Standard" for this compound due to the presence of the ortho-methoxy group, which induces specific conformational locking (S(6) motifs) often invisible to solution-state NMR.[1]

Technical Comparison: SCXRD vs. NMR/IR

The following table contrasts the data fidelity of SCXRD against spectroscopic alternatives for benzamide derivatives.

FeatureSCXRD (Gold Standard) Solution State NMR (1H/13C) FT-IR / Raman
Primary Output Absolute 3D atomic coordinates (x, y, z) & thermal ellipsoids.[1]Chemical shifts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), coupling constants (

).[1]
Functional group vibration frequencies.[2]
Stereochemistry Defines absolute configuration and torsion angles.[1]Infers relative stereochemistry (often ambiguous).[1]Cannot determine stereochemistry.
Conformation Captures static solid-state conformation (e.g., twist angles).[1]Averages dynamic conformations (time-averaged).[1]Infers H-bonding strength only.[1]
H-Bonding Directly visualizes intra/intermolecular H-bond lengths/angles.[1]Infers H-bonding via chemical shift perturbations (e.g., NH).[1]Infers H-bonding via peak broadening/shifts.[1]
Sample State Single Crystal (Solid).[1][3][4][5]Solution (Isotropic).Solid or Solution.
Limitation Requires a high-quality single crystal (

mm).[1]
Requires solubility; solvent effects mask native packing.Low structural resolution.[6][7]
Critical Insight: The Ortho-Methoxy Effect

In 2,4-dimethoxy-N-phenylbenzamide, the methoxy group at the 2-position (ortho) is capable of forming an intramolecular hydrogen bond with the amide nitrogen (N-H...O).[1]

  • NMR: May show a downfield shift of the amide proton (>8 ppm), suggesting H-bonding, but cannot distinguish between dimer formation and intramolecular locking.[1]

  • SCXRD: Definitively measures the N...O distance (typically ~2.6–2.7 Å for strong H-bonds) and the planarity of the benzoyl ring relative to the amide group.[1]

Experimental Protocol: From Synthesis to Structure

To replicate this data, follow this self-validating workflow.

Phase 1: Crystal Growth (The Critical Step)

Benzamides are prone to forming microcrystalline powders.[1] To obtain diffraction-quality single crystals, we utilize a slow evaporation technique with solvent polarity matching.[1]

  • Solvent System: Ethanol/DMF (9:[1]1) or Acetone/Hexane (slow diffusion).[1]

  • Protocol: Dissolve 20 mg of pure 2,4-dimethoxy-N-phenylbenzamide in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm, poke 3 small holes, and store at 20°C in a vibration-free environment.

  • Target: Colorless prisms or blocks, dimensions

    
     mm.
    
Phase 2: Data Collection & Refinement[1][6]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream) to minimize thermal displacement parameters (

    
    ).
    
  • Strategy: Collect full sphere of data (

    
    ).
    
  • Refinement: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).

Phase 3: Validation Metrics

A solved structure is only trustworthy if it meets these criteria:

  • R-factor (

    
    ): 
    
    
    
    (indicates excellent agreement between model and data).[1]
  • Goodness of Fit (GoF):

    
    .[1]
    
  • Residual Density:

    
     (no unassigned electron density).[1]
    

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for confirming the structure.

G Start Compound Synthesis (2,4-dimethoxy-N-phenylbenzamide) Screen Purity Check (TLC / HPLC / 1H-NMR) Start->Screen Cryst Crystallization (Slow Evap: EtOH/DMF) Screen->Cryst >98% Purity Check Crystal Quality Check (Polarized Microscopy) Cryst->Check SCXRD SCXRD Data Collection (Mo-Kalpha, 100K) Check->SCXRD Single Crystal Fail Recrystallize (Change Solvent) Check->Fail Powder/Twin Solve Structure Solution (SHELXT / Olex2) SCXRD->Solve Result Structural Confirmation (H-Bonding / Torsion Angles) Solve->Result R1 < 5% Fail->Cryst

Caption: Workflow for structural determination. Green nodes indicate critical success states; yellow indicates validation checkpoints.

Expected Structural Data (Representative)

Based on crystallographic data of close analogs (e.g., N-(4-methoxyphenyl)benzamide and 2,3-dimethoxy-N-(4-nitrophenyl)benzamide), the following parameters are the expected output for a successful solution of 2,4-dimethoxy-N-phenylbenzamide.

Crystal Data Table (Template)
ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar organic amides.[1]
Space Group

or

Centrosymmetric packing is energetically favored.[1]
Unit Cell (

)

Å,

Å,

Å
Depends on packing efficiency.[1]
Z (Molecules/Cell) 4Standard for

.
Dihedral Angle

Angle between the two phenyl rings (twisted to relieve steric strain).[1]
Intramolecular H-Bond

The structural signature. Dist

Å.[1]
Interpretation of Results
  • The Amide Linkage: The

    
     bond length should be approx.[1] 1.35 Å, indicating partial double-bond character.[1]
    
  • The Twist: Unlike the planar benzanilide, the 2,4-dimethoxy substitution forces the benzoyl ring to twist out of the amide plane to avoid steric clash between the carbonyl oxygen and the ortho-methoxy group (or the amide hydrogen and the methoxy group, depending on rotation).[1]

  • Packing: Expect intermolecular

    
     hydrogen bonds forming infinite chains (C(4) motif) running along the crystallographic b-axis.[1]
    

Conclusion

For 2,4-dimethoxy-N-phenylbenzamide, SCXRD provides the absolute structural proof that NMR cannot.[1] While NMR confirms connectivity, only SCXRD resolves the intramolecular hydrogen bonding and torsional twist that dictate the molecule's biological docking potential.[1] Researchers should prioritize obtaining a single crystal (R1 < 0.[1]05) to validate any structure-activity relationship (SAR) claims.[1]

References

  • Groom, C. R., et al. (2016).[1][2][8] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. [1]

  • Gowda, B. T., et al. (2011).[1] Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E. [1]

  • Cakmak, G., et al. (2017).[1] Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E. [1]

  • Sheldrick, G. M. (2015).[1][9] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • BenchChem. (n.d.).[1] N-(4-Methoxyphenyl)benzamide Structure and Data.

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